m-PEG8-DBCO
Description
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Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2O10/c1-41-16-17-43-20-21-45-24-25-47-28-29-48-27-26-46-23-22-44-19-18-42-15-14-37-35(39)12-13-36(40)38-30-33-8-3-2-6-31(33)10-11-32-7-4-5-9-34(32)38/h2-9H,12-30H2,1H3,(H,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNRUJGRVFXMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to m-PEG8-DBCO: Structure, Properties, and Applications in Bioconjugation and Drug Development
Introduction
This compound, or methoxy-polyethylene glycol (8)-dibenzocyclooctyne, is a bifunctional linker molecule integral to the field of bioconjugation and drug development. It belongs to the class of PEGylated reagents that facilitate copper-free "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient covalent labeling of biomolecules. The this compound molecule features a methoxy-terminated polyethylene glycol chain with eight ethylene glycol units, which imparts hydrophilicity and flexibility, and a dibenzocyclooctyne (DBCO) group, a strained alkyne that readily reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction's high efficiency, specificity, and biocompatibility have made this compound a valuable tool for creating antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other advanced bioconjugates.[1][2][3]
Core Properties and Structure of this compound
The unique characteristics of this compound stem from its distinct chemical moieties. The PEG linker enhances the solubility and pharmacokinetic profile of the conjugated molecule, while the DBCO group allows for precise and stable conjugation to azide-modified targets.[3][4]
Chemical Structure
The chemical structure of this compound consists of a methoxy group at one terminus, followed by an eight-unit polyethylene glycol chain, which is linked to a dibenzocyclooctyne moiety.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and execution.
| Property | Value | References |
| Molecular Formula | C36H50N2O10 | |
| Molecular Weight | 670.79 g/mol | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, DCM, and aqueous solutions | |
| Storage Conditions | Store at -20°C, protected from moisture | |
| SPAAC Reaction Kinetics | Second-order rate constants for DBCO-azide reactions typically range from 0.1 to 1.0 M⁻¹s⁻¹, depending on the specific azide, buffer, and pH. |
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary utility of this compound lies in its ability to participate in SPAAC reactions. This copper-free click chemistry reaction involves the [3+2] cycloaddition of the strained alkyne (DBCO) with an azide to form a stable triazole linkage. The reaction is highly bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: Bioconjugation of an Azide-Modified Protein with this compound
This protocol provides a detailed methodology for the conjugation of an azide-modified protein with this compound.
Materials and Reagents
-
Azide-modified protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
SDS-PAGE analysis reagents
-
Mass spectrometer
Reagent Preparation
-
Azide-Modified Protein Solution: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Prepare this solution fresh before use.
Conjugation Reaction
-
Add a 2- to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing.
-
Monitor the reaction progress using LC-MS or SDS-PAGE to observe the shift in molecular weight of the conjugated protein.
Purification of the Conjugate
-
Once the reaction is complete, purify the protein conjugate using a size-exclusion chromatography (SEC) column to remove unreacted this compound and other small molecules.
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Characterization of the Conjugate
-
Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE and mass spectrometry.
Application in Drug Development: PROTAC Synthesis Workflow
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following workflow illustrates the synthesis of a PROTAC using an this compound linker.
Caption: Workflow for the synthesis of a PROTAC using an this compound linker.
This in-depth guide provides a comprehensive technical overview of this compound, its properties, and its applications. For researchers, scientists, and drug development professionals, understanding the principles and protocols outlined herein is crucial for the successful design and synthesis of advanced bioconjugates for therapeutic and diagnostic purposes.
References
An In-depth Technical Guide to m-PEG8-DBCO in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, applications, and practical considerations for utilizing m-PEG8-DBCO in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of modern bioconjugation.
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a key reagent in copper-free click chemistry, a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1] The reaction's driving force is the high ring strain of the dibenzocyclooctyne (DBCO) group. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage.[2][3]
The methoxy-polyethylene glycol (m-PEG) portion of the molecule, specifically with eight repeating units (PEG8), confers several advantageous properties. The PEG linker enhances the hydrophilicity and solubility of the DBCO moiety in aqueous buffers, which is crucial for biological applications.[4][5] Furthermore, the PEG spacer minimizes steric hindrance between the conjugated molecules, preserving their biological activity, and can improve the pharmacokinetic properties of the resulting bioconjugate.
The bioorthogonal nature of the reaction is a key feature; neither the DBCO nor the azide group reacts with native biological functional groups, ensuring high specificity of the conjugation.
Quantitative Data
The efficiency of the SPAAC reaction is influenced by several factors, including the reaction buffer, pH, and temperature. The second-order rate constant (k₂) is a key parameter for quantifying the reaction kinetics.
| Parameter | Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Observations |
| Buffer Type (pH 7) | PBS | 0.32–0.85 | PBS exhibits one of the lowest reaction rates. |
| HEPES | 0.55–1.22 | HEPES shows the highest reaction rates among the tested buffers. | |
| DMEM | 0.59–0.97 | Reactions in cell culture media are generally efficient. | |
| RPMI | 0.27–0.77 | The choice of cell culture medium can impact reaction kinetics. | |
| pH | pH 5 | Slower | Lower pH generally decreases the reaction rate. |
| pH 10 | Faster | Higher pH generally increases the reaction rate (except in HEPES). | |
| Temperature | 25°C | Slower | Lower temperature leads to a slower reaction. |
| 37°C | Faster | Higher temperature increases the reaction rate. | |
| PEG Linker | DBCO-trastuzumab vs. DBCO-PEG5-trastuzumab | 31 ± 16% increase with PEG linker | The presence of a PEG linker enhances the reaction rate. |
Data adapted from a study on sulfo-DBCO amine, which is structurally similar to the DBCO core of this compound.
Experimental Protocols
Protein Labeling with this compound
This protocol describes the labeling of a protein with DBCO groups, making it ready for conjugation with an azide-containing molecule. This is typically achieved by reacting the primary amines (e.g., lysine residues) of the protein with an NHS-ester functionalized DBCO-PEG reagent.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for the DBCO group).
-
Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using an azide-modified antibody and a drug conjugated to this compound.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
Drug-m-PEG8-DBCO conjugate
-
PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare the azide-modified antibody in PBS.
-
Dissolve the Drug-m-PEG8-DBCO conjugate in a minimal amount of a water-miscible organic solvent like DMSO.
-
-
Click Chemistry Reaction:
-
Add a 3- to 10-fold molar excess of the Drug-m-PEG8-DBCO solution to the azide-modified antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the ADC by SDS-PAGE and size-exclusion chromatography.
-
Factors Influencing SPAAC Reaction Rate
Several factors can be modulated to optimize the SPAAC reaction when using this compound.
Conclusion
This compound is a versatile and powerful reagent for copper-free click chemistry, enabling the efficient and specific conjugation of biomolecules under physiological conditions. Its favorable properties, including high reactivity, biocompatibility, and the beneficial effects of the PEG8 linker, make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding the core mechanism and the factors that influence the reaction, scientists can effectively harness the potential of this compound for a wide range of bioconjugation applications.
References
The Strategic Role of the PEG8 Spacer in m-PEG8-DBCO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation has been revolutionized by the development of sophisticated reagents that enable precise and stable linkages between biomolecules and therapeutic or imaging agents. Among these, m-PEG8-DBCO has emerged as a critical tool, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. This technical guide provides a comprehensive examination of the multifaceted role of the polyethylene glycol 8 (PEG8) spacer within the this compound construct. We will delve into the core functions of the DBCO group in copper-free click chemistry, with a primary focus on how the PEG8 spacer modulates the physicochemical properties, pharmacokinetics, and overall performance of the resulting bioconjugate. This guide will present quantitative data, detailed experimental protocols, and visual workflows to provide a thorough understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key components: a methoxy (m) group, a discrete polyethylene glycol spacer of eight ethylene glycol units (PEG8), and a dibenzocyclooctyne (DBCO) moiety. The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".[1] This reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst.[2]
While the DBCO group provides the bioorthogonal reactivity, the PEG8 spacer is not merely a passive linker. It plays a pivotal role in dictating the overall properties of the bioconjugate, influencing its solubility, stability, pharmacokinetics, and immunogenicity.[3] The monodisperse nature of the PEG8 spacer, meaning it has a precisely defined length and molecular weight, allows for the creation of more homogenous bioconjugates, which is a critical factor for therapeutic applications.[3]
The Pivotal Role of the PEG8 Spacer
The inclusion of a PEG spacer, and specifically a PEG8 spacer, offers a multitude of advantages in bioconjugation, primarily by mitigating the challenges associated with hydrophobic payloads and improving the overall behavior of the conjugate in a biological system.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic drugs used in ADCs are inherently hydrophobic.[] This hydrophobicity can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs), compromising its stability and leading to rapid clearance from circulation. The hydrophilic PEG8 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation. This improved solubility is crucial for manufacturing and for maintaining the therapeutic efficacy of the ADC.
Improved Pharmacokinetics
PEGylation, the attachment of PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutics. The PEG8 spacer increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and extends its circulation half-life. This prolonged circulation time increases the likelihood of the therapeutic reaching its target, thereby enhancing its efficacy.
Studies have shown a direct correlation between PEG spacer length and the pharmacokinetic profile of ADCs. As the PEG chain length increases, clearance slows, and overall exposure (AUC) increases. Notably, this effect tends to plateau around a length of 8 PEG units, making the PEG8 spacer an optimal choice for balancing improved PK with other molecular properties.
Reduced Immunogenicity
The flexible PEG8 chain creates a "hydration shell" around the bioconjugate. This steric shielding can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response. While PEG itself can be immunogenic in some contexts, the use of discrete, shorter PEG chains like PEG8 is generally associated with a lower risk of inducing anti-PEG antibodies compared to polydisperse, high-molecular-weight PEGs.
Optimized Spatial Separation
The defined length of the PEG8 spacer provides optimal distance between the conjugated molecules. In the context of an ADC, this separation prevents the cytotoxic payload from sterically hindering the antibody's ability to bind to its target antigen on a cancer cell. This ensures that the targeting function of the antibody is not compromised by the conjugation of the drug.
The Function of the DBCO Moiety
The DBCO group is the reactive handle of the this compound linker, enabling its participation in copper-free click chemistry.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
DBCO is a cyclooctyne, a class of alkynes that possesses significant ring strain. This inherent strain makes it highly reactive towards azides in a [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction, known as SPAAC, is "bioorthogonal," meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.
Advantages of Copper-Free Click Chemistry
The key advantage of SPAAC is the absence of a copper catalyst, which is required for the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Copper can be toxic to cells and can also lead to the denaturation of proteins. The ability to perform the conjugation reaction under mild, physiological conditions makes DBCO-mediated SPAAC ideal for working with sensitive biomolecules and for in vivo applications.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of different PEG spacer lengths on the properties of antibody-drug conjugates.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers) |
Table 2: Influence of PEG Spacer on ADC Hydrophobicity
| ADC Construct | PEG Spacer | Hydrophobic Interaction Chromatography (HIC) Retention Time (minutes) | Interpretation |
| Trastuzumab-MCC-DM1 | None | 25.8 | High Hydrophobicity |
| Trastuzumab-PEG4-MCC-DM1 | PEG4 | 22.3 | Reduced Hydrophobicity |
| Trastuzumab-PEG8-MCC-DM1 | PEG8 | 20.1 | Further Reduced Hydrophobicity |
| (Data is representative and illustrates the general trend observed in HIC analysis of ADCs) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Conjugation of this compound to an Azide-Modified Antibody (SPAAC Reaction)
This protocol describes the conjugation of an this compound linker to an antibody that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Setup: To the azide-modified antibody solution (typically 1-5 mg/mL), add a 5- to 20-fold molar excess of the this compound solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the conjugate using an SEC column to remove unreacted this compound and any small molecule byproducts.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
Protocol for Assessing ADC Solubility and Stability
This protocol provides a general method for evaluating the solubility and stability of an ADC.
Materials:
-
Purified ADC solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-molecular-weight Polyethylene Glycol (PEG 8000) stock solution (50% w/v)
-
96-well UV-transparent microplate
-
Plate reader capable of measuring absorbance at 280 nm
-
Size-Exclusion Chromatography (SEC) system
Procedure for Solubility Assessment (PEG-Induced Precipitation):
-
Prepare a serial dilution of the PEG 8000 stock solution in PBS in a 96-well plate.
-
Add the ADC solution to each well to a final concentration of 1 mg/mL.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the absorbance at 600 nm to assess turbidity, which indicates precipitation. A higher concentration of PEG required to induce precipitation indicates greater protein solubility.
Procedure for Stability Assessment (SEC):
-
Incubate the ADC solution at various temperatures (e.g., 4°C, 25°C, 37°C) for different time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze a sample of the ADC solution by SEC.
-
Monitor the chromatogram for the appearance of high molecular weight species (aggregates) or fragments. A stable ADC will show a single, symmetrical peak corresponding to the monomeric conjugate.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Core contributions of PEG8 and DBCO in this compound.
Conclusion
The this compound linker is a powerful and versatile tool in the field of bioconjugation, offering a synergistic combination of bioorthogonal reactivity and beneficial physicochemical properties. The DBCO moiety enables highly specific and efficient conjugation via copper-free click chemistry, while the PEG8 spacer plays a critical role in enhancing the performance of the resulting bioconjugate. By improving solubility, extending circulation half-life, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 spacer addresses many of the key challenges in the development of advanced therapeutics like antibody-drug conjugates. The monodisperse nature of the PEG8 chain further contributes to the generation of homogenous and well-defined products, which is essential for clinical applications. A thorough understanding of the role of the PEG8 spacer is therefore crucial for the rational design and optimization of next-generation bioconjugates.
References
A Deep Dive into Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide for Researchers
Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1][2] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst.[1] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.
The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.
Core Reaction Mechanism
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a thermodynamically stable triazole ring. The reaction proceeds via a concerted mechanism, meaning the new bonds are formed in a single transition state. This catalyst-free nature is a key advantage, as it avoids the cellular toxicity associated with the copper catalysts used in CuAAC.
References
A Technical Guide to Copper-Free Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of Bioorthogonal Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts. The archetypal click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but is limited in biological applications due to the cytotoxicity of the copper catalyst. This limitation paved the way for the development of copper-free click chemistry, a set of bioorthogonal reactions that proceed efficiently within living systems without interfering with native biochemical processes.
At the forefront of this innovation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that has revolutionized the fields of chemical biology, drug development, and materials science. By eliminating the need for a toxic catalyst, SPAAC allows for the precise covalent labeling and modification of biomolecules in their natural environment, including within living cells and organisms.[1][2]
Core Principles and Key Reagents
The driving force behind copper-free click chemistry is the use of strained cyclooctynes. The inherent ring strain in these molecules significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures.[2][3]
The Reagents: A Tale of Two Partners
-
Strained Cyclooctynes : These are the cornerstone of SPAAC. The development of various cyclooctyne derivatives has been pivotal to the widespread adoption of this chemistry. Common examples include:
-
Dibenzocyclooctyne (DBCO or ADIBO) : Among the most popular and reactive cyclooctynes, DBCO derivatives are known for their high stability and rapid reaction kinetics.[1] They are commercially available with a variety of linkers for diverse applications.
-
Bicyclo[6.1.0]nonyne (BCN) : Valued for its small size and good reactivity, BCN is an excellent choice when minimizing the perturbation of a biomolecule is a priority.
-
Difluorinated Cyclooctyne (DIFO) : The inclusion of fluorine atoms adjacent to the alkyne bond enhances reactivity through inductive effects.
-
-
Azides : The azide functional group is an ideal partner for SPAAC due to its small size, stability, and bioorthogonality. Azides can be readily introduced into biomolecules such as proteins, glycans, and nucleic acids through metabolic labeling or chemical modification.
The Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction is a concerted [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage. The high reactivity is driven by the release of ring strain as the cyclooctyne transitions to the less-strained triazole ring structure.
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison of Cyclooctyne Reagents
The choice of cyclooctyne is critical and depends on the specific experimental requirements, such as the desired reaction speed and the steric accessibility of the azide. The reactivity of cyclooctynes is typically compared using second-order rate constants.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| DBCO (ADIBO) | ~0.1 - 0.3 | High reactivity, good stability, widely used. |
| BCN | ~0.07 - 0.15 | Smaller size, good stability, slightly lower reactivity than DBCO. |
| BARAC | ~0.96 | Among the most reactive cyclooctynes. |
| DIFO | ~0.08 | Fluorinated for enhanced reactivity. |
Note: Rate constants can vary depending on the solvent, temperature, and specific azide reaction partner.
Experimental Protocols
Protocol 1: Antibody Labeling with a DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO moiety for subsequent conjugation to an azide-modified molecule.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS).
-
DBCO-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).
Procedure:
-
Antibody Preparation : Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. Exchange the buffer to PBS if necessary using a desalting column. Adjust the antibody concentration to 1-2 mg/mL.
-
DBCO-NHS Ester Preparation : Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction : Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 20%. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification : Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.
-
Quantification and Storage : Determine the concentration of the labeled antibody. The DBCO-labeled antibody can be used immediately for a click reaction with an azide-modified molecule or stored at 4°C for short-term use or -20°C for longer-term storage.
Protocol 2: Metabolic Labeling of Cell Surface Glycans
This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.
Materials:
-
Adherent mammalian cells (e.g., HeLa).
-
Complete cell culture medium.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Seeding : Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of the experiment.
-
Metabolic Labeling : Prepare a stock solution of Ac₄ManNAz in DMSO. Add the Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM. Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 48 hours at 37°C and 5% CO₂.
-
SPAAC Reaction : Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium at a final concentration of 20-50 µM.
-
Labeling : Wash the cells twice with warm PBS. Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing : Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Imaging : Add imaging medium to the cells and visualize the fluorescently labeled glycans using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for antibody-drug conjugate (ADC) synthesis using copper-free click chemistry.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
Copper-free click chemistry, particularly SPAAC, has become an indispensable tool in the life sciences. Its bioorthogonality and robust nature have enabled researchers to probe complex biological systems with unprecedented precision. The continued development of new strained alkynes and azides with enhanced reactivity and stability promises to further expand the applications of this powerful chemistry, driving innovation in fields ranging from basic research to therapeutic development.
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to DBCO Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dibenzocyclooctyne (DBCO) linkers for protein modification. It delves into the core principles of their application in bioorthogonal chemistry, offers detailed experimental protocols, and presents quantitative data to inform experimental design and optimization.
Introduction to DBCO Linkers and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling the precise and efficient modification of proteins and other biomolecules.[1] At the heart of their utility is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry."[2][3] This reaction involves the specific and rapid ligation of a strained alkyne (DBCO) with an azide-functionalized molecule to form a stable triazole linkage.[3]
A key advantage of SPAAC is its bioorthogonality; the azide and DBCO groups are abiotic and do not react with naturally occurring functional groups within biological systems, ensuring minimal off-target labeling.[1] This reaction proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and complex biological mixtures.
The versatility of DBCO linkers has led to their widespread adoption in various fields, including:
-
Protein-peptide and protein-oligonucleotide conjugation
-
Antibody-drug conjugate (ADC) development
-
Proteomics and PROTAC development
-
Cellular imaging and tracking
-
Surface modification
Quantitative Data for DBCO-Mediated Bioconjugation
The efficiency and kinetics of SPAAC reactions are influenced by several factors, including the specific DBCO derivative, the azide reaction partner, and the reaction conditions. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Second-Order Rate Constants (k₂) of SPAAC Reactions for Various Cyclooctynes
| Cyclooctyne System | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| OCT | ~2.4 x 10⁻³ | |
| DBCO | ~0.1 - 1.22 |
Note: Reaction rates can vary significantly based on the specific DBCO derivative and reaction conditions.
Table 2: Influence of Buffer, pH, and Temperature on SPAAC Reaction Rates
| Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| PBS (7.2) | 25 | 0.32 - 0.85 | |
| HEPES (7) | 25 | 0.55 - 1.22 | |
| Borate (10) | 37 | ~1.18 | |
| DMEM | 37 | ~0.97 | |
| MES | 37 | ~0.86 | |
| RPMI | 37 | ~0.77 |
Note: HEPES buffer generally exhibits higher reaction rates compared to PBS. Higher temperatures also tend to increase the reaction rate.
Table 3: Impact of PEG Spacer Length on Bioconjugate Properties
| Property | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., >12 units) | Reference(s) |
| Solubility | Good | Excellent | |
| Steric Hindrance | Minimal | Can be significant | |
| In Vivo Half-life | Shorter | Longer | |
| Immunogenicity | Lower | Higher potential | |
| In Vitro Cytotoxicity (ADCs) | Higher | Can be reduced |
Experimental Protocols
This section provides detailed methodologies for the two-step process of protein modification using DBCO linkers: activation of the protein with a DBCO moiety and the subsequent copper-free click chemistry reaction.
Protocol 1: Protein Labeling with DBCO-NHS Ester
This protocol describes the modification of a protein with a DBCO-NHS ester to introduce a reactive DBCO group. This method primarily targets the ε-amino group of lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 0.5–5 mg/mL.
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns or other protein purification systems.
Procedure:
-
Prepare the DBCO-NHS Ester Solution: Immediately before use, prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample. The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a spin desalting column or another suitable protein purification method like dialysis.
-
Storage: The DBCO-functionalized protein can be stored at -20°C for up to a month, though some loss of reactivity may occur over time. Avoid buffers containing sodium azide as it will react with the DBCO group.
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol details the reaction between the DBCO-activated protein and an azide-functionalized molecule.
Materials:
-
DBCO-activated protein.
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-activated protein with a 1.5 to 10-fold molar excess of the azide-functionalized molecule in the reaction buffer. For antibody-small molecule conjugations, a 7.5-fold molar excess of the azide-labeled partner is a good starting point.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some applications, the incubation can be extended up to 24 hours.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted molecules.
-
Characterization: The final conjugate can be validated using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight. The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to DBCO linkers in protein modification.
Caption: A simplified workflow for the "tag-and-modify" strategy using DBCO linkers.
Caption: A detailed experimental workflow for protein modification with a DBCO-NHS ester.
Caption: A logical workflow for the synthesis and action of an Antibody-Drug Conjugate (ADC).
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Suboptimal Reagent Concentration: SPAAC reactions are second-order, so low concentrations of reactants will lead to slow reaction rates. Increase the concentration of both the DBCO- and azide-containing molecules.
-
Degraded Reagents: DBCO reagents, especially NHS esters, can degrade over time, particularly if exposed to moisture. Use fresh reagents and allow them to come to room temperature before opening to prevent condensation.
-
Incorrect Buffer: Avoid buffers containing sodium azide, as it will react with the DBCO linker. Buffers with primary amines (e.g., Tris, glycine) should not be used during the NHS ester labeling step.
Issue 2: Protein Aggregation
-
Hydrophobicity: The DBCO group is hydrophobic, which can sometimes lead to aggregation, especially with proteins that are already prone to it. The inclusion of a hydrophilic PEG spacer in the DBCO linker can help mitigate this issue.
-
High Degree of Labeling: A high drug-to-antibody ratio (DAR) in ADCs can increase hydrophobicity and lead to aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR.
-
Incorrect Buffer/pH: The solubility of protein conjugates is often dependent on the pH and ionic strength of the buffer. Perform buffer screening to find the optimal formulation for your specific conjugate.
Conclusion
DBCO linkers, through the robust and bioorthogonal SPAAC reaction, have become an indispensable tool for the specific and efficient modification of proteins. Their application spans from fundamental biological research to the development of novel therapeutics and diagnostics. By understanding the underlying chemistry, carefully selecting the appropriate linker, and optimizing experimental protocols, researchers can harness the power of DBCO chemistry to create precisely engineered protein conjugates with tailored functionalities.
References
m-PEG8-DBCO as a Bifunctional Crosslinker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of methoxy-polyethylene glycol(8)-dibenzocyclooctyne (m-PEG8-DBCO) as a bifunctional crosslinker. We will delve into its chemical properties, applications, and provide detailed experimental protocols for its use in bioconjugation.
Introduction to this compound
This compound is a versatile bifunctional crosslinker widely employed in bioconjugation and drug delivery. Its structure consists of three key components:
-
Methoxy (m): A terminal methoxy group that renders the linker chemically inert at one end.
-
Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer. This hydrophilic chain enhances the solubility and biocompatibility of the conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][2] The PEG8 length is considered a critical threshold for minimizing plasma clearance and improving the pharmacokinetic profile of antibody-drug conjugates (ADCs).[1]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in copper-free click chemistry reactions, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction is bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.
The combination of these components makes this compound an ideal tool for covalently linking a molecule of interest to a target biomolecule that has been modified to contain an azide group.
Quantitative Data
The following tables summarize key quantitative parameters of this compound and related chemistries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H50N2O10 | |
| Molecular Weight | 670.8 g/mol | |
| Purity | ≥95% | |
| Storage Condition | -20°C |
Table 2: Reaction Kinetics of DBCO with Azides (SPAAC)
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| DBCO | ~0.1 | |
| DIBO | 0.17 | |
| BCN | 0.14 | |
| DIFO | 0.076 |
Note: Higher k₂ values indicate faster reaction kinetics.
Key Applications and Experimental Protocols
This compound is utilized in a variety of applications, including the synthesis of Antibody-Drug Conjugates (ADCs), hydrogel formation, and surface modification.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, this compound serves as a linker to attach a cytotoxic payload to a monoclonal antibody. The PEG component enhances the solubility and stability of the ADC.
Protocol: Two-Step Antibody-Oligonucleotide Conjugation via DBCO-NHS Ester
This protocol describes the functionalization of an antibody with DBCO groups, followed by a copper-free click chemistry reaction with an azide-modified oligonucleotide. A similar principle applies to conjugating other azide-containing molecules, such as cytotoxic drugs.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.2)
-
DBCO-NHS ester (e.g., 10 mM in anhydrous DMSO)
-
Azide-modified oligonucleotide or other azide-containing molecule
-
Quenching solution (e.g., 100 mM Tris buffer)
-
Purification system (e.g., desalting spin columns, SEC, or dialysis equipment)
Procedure:
-
Antibody-Crosslinker Conjugation:
-
To the antibody solution, add a 5 to 10-fold molar excess of DBCO-NHS ester.
-
Incubate the reaction for 45-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding Tris buffer to stop the reaction of unreacted DBCO-NHS ester.
-
Remove unreacted and excess DBCO-NHS ester by dialysis, gel filtration, or ultrafiltration.
-
Determine the concentration of the antibody-DBCO conjugate.
-
-
Antibody-Oligonucleotide Conjugation (SPAAC Reaction):
-
Add the azide-modified oligonucleotide to the antibody-DBCO solution at a 2-4x molar excess.
-
Incubate the mixture overnight at 4°C or for 3-4 hours at room temperature.
-
Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC) to remove unreacted oligonucleotide.
-
Validate the final conjugate using SDS-PAGE.
-
Hydrogel Formation
This compound can be used to form hydrogels by reacting with azide-functionalized polymers. These hydrogels have applications in tissue engineering and controlled drug release. The mechanical properties of the hydrogel can be tailored by varying the concentration of the PEG-DBCO crosslinker.
Protocol: Rapid Hydrogel Formation
Materials:
-
Azide-functionalized polymer (e.g., PEG-N3) solution in PBS
-
PEG-DBCO crosslinker solution in PBS
-
Therapeutic protein or other biomolecule to be encapsulated (optional)
Procedure:
-
Prepare solutions of the azide-functionalized polymer and the PEG-DBCO crosslinker at the desired concentrations.
-
If encapsulating a biomolecule, add it to the PEG-DBCO solution prior to mixing.
-
Mix the two solutions via pipetting in a suitable mold.
-
Polymerization will occur rapidly, with gelation typically observed in under 90 seconds.
Surface Modification
This compound can be used to immobilize biomolecules onto surfaces for applications such as biosensors and microarrays. The PEG linker helps to reduce non-specific protein adsorption to the surface.
Protocol: Surface Modification of Amine-Functionalized Surfaces
Materials:
-
Amine-functionalized surface (e.g., aminosilane-coated glass slide or nanoparticles)
-
m-PEG8-aldehyde (for initial surface PEGylation)
-
Sodium cyanoborohydride solution
-
DBCO-NHS ester
-
Azide-functionalized biomolecule of interest
Procedure:
-
Surface PEGylation:
-
React the aminated surface with a solution of m-PEG8-aldehyde in the presence of sodium cyanoborohydride to form a stable PEGylated surface.
-
-
Introduction of DBCO:
-
The terminal hydroxyl group of the grafted PEG can be activated and reacted with a DBCO-NHS ester to introduce the reactive alkyne.
-
-
Immobilization of Azide-Biomolecule:
-
Incubate the DBCO-functionalized surface with a solution of the azide-functionalized biomolecule to achieve covalent immobilization via SPAAC.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and key experimental workflows.
Caption: Structure of this compound crosslinker.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for m-PEG8-DBCO Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for molecular imaging. A precise and stable linkage is paramount for the efficacy and safety of these conjugates. The use of m-PEG8-DBCO (methoxy-polyethylene glycol-dibenzocyclooctyne) linkers in conjunction with copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a robust and bioorthogonal method for antibody labeling.
The this compound linker features a methoxy-PEG8 spacer that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[][2][3] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-functionalized molecules in aqueous environments without the need for a copper catalyst, which can be toxic to cells.[4][5] This application note provides a detailed protocol for the labeling of antibodies using an NHS-ester functionalized this compound, which targets primary amines (e.g., lysine residues) on the antibody.
Quantitative Data Summary
The efficiency of antibody labeling with this compound is influenced by several factors, including the molar ratio of the linker to the antibody, reaction time, and temperature. The following table summarizes key quantitative parameters for a typical antibody labeling protocol. Optimal conditions may vary depending on the specific antibody and should be empirically determined.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess (this compound-NHS:Antibody) | 5:1 to 25:1 | A higher molar excess can increase the degree of labeling, but may also lead to protein precipitation. A 10- to 40-fold molar excess is also suggested. |
| Reaction Buffer | Amine-free buffers such as PBS (pH 7.2-8.0) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester. |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. |
| Incubation Time | 30-60 minutes at room temperature; 2 hours to overnight at 4°C | Longer incubation times may be required at lower temperatures. |
| Purification Method | Size-exclusion chromatography (SEC), dialysis, or spin desalting columns | These methods are effective for removing unreacted linker. |
| Conjugation Efficiency | Variable | Dependent on the specific antibody and reaction conditions. Can be assessed by measuring the degree of labeling (DOL). |
Experimental Protocols
This protocol is a general guideline for the labeling of an antibody with an this compound-NHS ester. Optimization for specific antibodies and downstream applications is recommended.
Materials
-
Antibody in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography or desalting columns)
-
Reaction tubes
Pre-Conjugation Antibody Preparation
-
Buffer Exchange: Ensure the antibody solution is free of interfering substances such as Tris, glycine, or sodium azide. If necessary, perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL. Confirm the final concentration using a spectrophotometer (A280).
This compound-NHS Ester Preparation
-
Allow the vial of this compound-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound-NHS ester in anhydrous DMSO immediately prior to use. A typical concentration is 10 mM.
Antibody Conjugation Reaction
-
Molar Ratio Calculation: Calculate the volume of the this compound-NHS ester stock solution required to achieve the desired molar excess relative to the antibody.
-
Reaction Initiation: Add the calculated volume of the this compound-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to minimize its effects on the antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C with gentle mixing.
Quenching the Reaction
-
To stop the labeling reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
Purification of the Labeled Antibody
-
Remove unreacted this compound-NHS ester and other small molecules by using a desalting column, size-exclusion chromatography, or dialysis.
-
Follow the manufacturer's instructions for the chosen purification method.
Characterization and Storage
-
Determine the concentration of the labeled antibody using a spectrophotometer (A280).
-
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using various methods, including mass spectrometry or by measuring the absorbance at 309 nm for the DBCO group.
-
Store the purified this compound labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage. The DBCO functional group can lose reactivity over time.
Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Chemical reaction pathway for this compound antibody labeling.
References
Application Notes and Protocols for Protein Conjugation with m-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein conjugation with polyethylene glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve protein solubility, stability, and circulation half-life, while reducing immunogenicity. This document provides a detailed guide for the site-specific conjugation of proteins using m-PEG8-DBCO, a monodisperse PEG linker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
The use of DBCO enables a highly efficient and bioorthogonal reaction with azide-functionalized proteins through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry approach is advantageous as it avoids the use of cytotoxic copper catalysts, making it suitable for reactions in biological systems.[1] The this compound linker provides a balance of hydrophilicity and a defined spacer length to the conjugated protein.
Principle of the Reaction
The conjugation process involves a two-step approach:
-
Protein Modification : Introduction of an azide group onto the target protein. This can be achieved through various methods, such as reacting primary amines (lysine residues or the N-terminus) with an azide-containing N-hydroxysuccinimide (NHS) ester.
-
Copper-Free Click Chemistry : The azide-modified protein is then reacted with this compound. The strained alkyne ring of the DBCO group readily and specifically reacts with the azide to form a stable triazole linkage, resulting in the desired PEGylated protein conjugate.
Quantitative Data Summary
For successful and reproducible protein conjugation, it is crucial to control the reaction parameters. The following tables summarize key quantitative data for the conjugation of proteins with this compound.
Table 1: Recommended Molar Excess of Reagents for DBCO-Protein Conjugation
| Reagent | Molar Excess (relative to protein) | Notes | Reference |
| DBCO-NHS Ester (for amine labeling) | 5 to 25-fold | Optimal ratio should be determined empirically. Higher excess can lead to precipitation. | [2] |
| Azide-modified molecule (to DBCO-protein) | 1.5 to 10-fold | A 7.5-fold molar excess is a good starting point for antibody-small molecule conjugation. | [3] |
Table 2: Typical Reaction Conditions for DBCO-Protein Conjugation
| Parameter | Condition | Notes | Reference |
| DBCO-NHS Ester Labeling | |||
| Reaction Time | 45 - 60 minutes | At room temperature. | [2] |
| Temperature | Room Temperature | [2] | |
| pH | 7.2 - 8.0 | Amine-reactive labeling is efficient at neutral to slightly basic pH. | |
| Copper-Free Click Reaction (SPAAC) | |||
| Reaction Time | 4 - 24 hours | Can be extended overnight at 4°C if necessary. Smaller PEGs may react faster. | |
| Temperature | Room Temperature or 4°C | Incubation at 37°C can also be used to increase the reaction rate. | |
| pH | 7.2 - 7.4 | The SPAAC reaction is efficient at physiological pH. |
Experimental Protocols
This section provides a detailed step-by-step guide for the conjugation of an azide-modified protein with this compound.
Materials
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system: Size-Exclusion Chromatography (SEC) column, dialysis cassettes, or spin desalting columns
Protocol: Copper-Free Click Chemistry Conjugation
-
Prepare the this compound Solution :
-
Dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Reaction Setup :
-
To the azide-modified protein solution, add the desired molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture is low (ideally below 10%) to avoid protein denaturation.
-
-
Incubation :
-
Incubate the reaction mixture for 4-24 hours. The reaction can be performed at room temperature or at 4°C. For sensitive proteins, incubation at 4°C overnight is recommended.
-
-
Purification of the Conjugate :
-
Once the reaction is complete, it is crucial to remove unreacted this compound and any byproducts.
-
Size-Exclusion Chromatography (SEC) is a highly effective method for separating the larger PEGylated protein from smaller, unreacted molecules.
-
Other suitable purification methods include ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or dialysis.
-
Characterization of the Conjugate
After purification, the this compound conjugated protein should be thoroughly characterized to confirm successful conjugation and assess its purity.
-
SDS-PAGE : Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the addition of the this compound.
-
UV-Vis Spectroscopy : The incorporation of the DBCO group can be quantified by measuring the absorbance at approximately 309 nm. The degree of labeling (DOL) can be calculated using the Beer-Lambert law.
-
Mass Spectrometry : For a precise determination of the molecular weight of the conjugate and to confirm the number of attached PEG moieties, mass spectrometry (e.g., ESI-MS or MALDI-TOF) is the method of choice.
-
HPLC Analysis : Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reverse-Phase HPLC (RP-HPLC) can be used to assess the purity and homogeneity of the conjugate.
Diagrams
Experimental Workflow for Protein Conjugation with this compound
Caption: Workflow for this compound protein conjugation.
Chemical Reaction of SPAAC
Caption: SPAAC chemical reaction diagram.
References
Application Notes and Protocols for m-PEG8-DBCO in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG8-DBCO as a versatile linker in the development of targeted drug delivery systems. The information presented is intended to guide researchers in the design, synthesis, and characterization of advanced drug carriers for enhanced therapeutic efficacy.
Introduction to this compound in Targeted Drug Delivery
Methoxy-poly(ethylene glycol)8-dibenzocyclooctyne (this compound) is a discrete PEG (dPEG®) linker that has emerged as a critical tool in the field of bioconjugation and targeted drug delivery. It features a methoxy-terminated eight-unit polyethylene glycol (PEG) spacer attached to a dibenzocyclooctyne (DBCO) moiety. This unique structure offers several advantages for the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs), liposomes, and functionalized nanoparticles.
The DBCO group enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which allows for the highly efficient and bioorthogonal conjugation of the linker to azide-modified targeting ligands (e.g., antibodies, peptides, aptamers) or drug payloads.[1][2] The m-PEG8 spacer provides a hydrophilic and flexible bridge, which can enhance the solubility and stability of the conjugate, minimize steric hindrance, and improve the pharmacokinetic profile of the drug delivery system.[3][4][5]
Key Applications and Advantages
The primary application of this compound in targeted drug delivery is the covalent attachment of targeting moieties and therapeutic agents to nanocarriers. Key advantages include:
-
Bioorthogonal Conjugation: The SPAAC reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.
-
Stable Linkage: The resulting triazole linkage formed through SPAAC is extremely stable under physiological conditions, preventing premature drug release.
-
Improved Pharmacokinetics: The PEG component shields the drug carrier from opsonization and clearance by the reticuloendothelial system (RES), prolonging circulation half-life.
-
Enhanced Solubility: The hydrophilic PEG chain can improve the solubility of hydrophobic drugs and reduce aggregation of the drug delivery system.
-
Precise Spacer Length: The discrete length of the PEG8 linker provides a well-defined distance between the carrier and the targeting ligand, which can be crucial for optimal receptor binding.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical targeted drug delivery system utilizing an this compound linker. This system consists of a doxorubicin (DOX) payload encapsulated in a liposome, with an azide-modified anti-HER2 antibody fragment (Fab') conjugated to the liposome surface via the this compound linker. This data is illustrative and based on typical findings for similar systems.
Table 1: Physicochemical Characterization of HER2-Targeted Liposomes
| Parameter | Non-Targeted Liposomes | HER2-Targeted Liposomes (this compound) |
| Mean Particle Size (nm) | 105 ± 5 | 115 ± 6 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -15 ± 2 | -12 ± 2 |
| Encapsulation Efficiency (%) | > 95 | > 95 |
| Drug Loading (%) | 10 ± 1 | 9.5 ± 1 |
| DBCO Groups per Liposome | N/A | ~1500 |
Table 2: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Formulation | Cellular Uptake (Mean Fluorescence Intensity) | IC50 (µg/mL) |
| SK-BR-3 (HER2+) | Free DOX | 500 ± 50 | 0.5 ± 0.1 |
| Non-Targeted Liposomes | 1500 ± 200 | 2.5 ± 0.5 | |
| HER2-Targeted Liposomes | 8500 ± 700 | 0.8 ± 0.2 | |
| MCF-7 (HER2-) | Free DOX | 450 ± 40 | 0.6 ± 0.1 |
| Non-Targeted Liposomes | 1200 ± 150 | 2.8 ± 0.6 | |
| HER2-Targeted Liposomes | 1300 ± 180 | 2.6 ± 0.5 |
Table 3: In Vivo Efficacy in a Xenograft Mouse Model (HER2+ Tumor)
| Treatment Group | Tumor Volume Reduction (%) | Median Survival (days) |
| Vehicle Control | 0 | 20 |
| Free DOX (5 mg/kg) | 30 ± 8 | 28 |
| Non-Targeted Liposomes (5 mg/kg DOX) | 50 ± 10 | 35 |
| HER2-Targeted Liposomes (5 mg/kg DOX) | 85 ± 12 | 50 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of a targeted drug delivery system using this compound.
Protocol 1: Formulation of DBCO-Functionalized Liposomes
This protocol describes the preparation of liposomes functionalized with this compound.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Amine
-
This compound-NHS ester
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., PBS with 5% DMSO), pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Liposome Preparation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform at a molar ratio of 55:40:5.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at 65°C for 30 minutes.
-
Extrude the liposomes 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to form unilamellar vesicles.
-
-
DBCO Functionalization:
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the this compound-NHS ester solution to the amine-functionalized liposome suspension in Reaction Buffer.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted this compound-NHS ester using a desalting column pre-equilibrated with PBS, pH 7.4.
-
Protocol 2: Conjugation of Azide-Modified Antibody to DBCO-Liposomes (SPAAC)
This protocol details the copper-free click chemistry reaction to conjugate an azide-modified targeting antibody to the DBCO-functionalized liposomes.
Materials:
-
DBCO-functionalized liposomes (from Protocol 1)
-
Azide-modified anti-HER2 Fab' (prepared separately)
-
PBS, pH 7.4
Procedure:
-
SPAAC Reaction:
-
Add a 2-5 fold molar excess of the azide-modified anti-HER2 Fab' to the purified DBCO-functionalized liposome suspension.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting immunoliposomes using size-exclusion chromatography (SEC) to remove any unconjugated antibody fragments.
-
Protocol 3: Drug Loading into Targeted Liposomes
This protocol describes the active loading of doxorubicin into the prepared immunoliposomes.
Materials:
-
HER2-targeted immunoliposomes (from Protocol 2)
-
Doxorubicin-HCl
-
Hepes Buffered Saline (HBS)
-
Sephadex G-50 column
Procedure:
-
Drug Loading:
-
Exchange the external buffer of the immunoliposomes with HBS using dialysis.
-
Add doxorubicin-HCl to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).
-
Incubate at 60°C for 1 hour to actively load the doxorubicin.
-
-
Purification:
-
Remove unencapsulated doxorubicin using a Sephadex G-50 column equilibrated with PBS.
-
Protocol 4: In Vitro Cellular Uptake Study
This protocol outlines a method to assess the targeting efficiency of the prepared liposomes.
Materials:
-
HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF-7) cancer cell lines
-
Fluorescently labeled targeted and non-targeted liposomes (e.g., containing a lipophilic dye)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
-
Incubation:
-
Treat the cells with fluorescently labeled targeted and non-targeted liposomes at a defined concentration for 4 hours at 37°C.
-
-
Cell Harvesting and Analysis:
-
Wash the cells with cold PBS to remove unbound liposomes.
-
Harvest the cells by trypsinization.
-
Analyze the cellular fluorescence intensity using a flow cytometer.
-
Visualizations
Caption: Workflow for the synthesis of a targeted drug delivery system.
Caption: Mechanism of action for a targeted nanoparticle drug delivery system.
Conclusion
This compound is a powerful and versatile linker for the development of targeted drug delivery systems. Its ability to facilitate copper-free click chemistry provides a robust and efficient method for conjugating targeting ligands and therapeutic agents to a variety of nanocarriers. The protocols and representative data provided herein offer a foundation for researchers to design and evaluate their own this compound-based drug delivery platforms for a wide range of therapeutic applications.
References
Application Notes and Protocols for PROTAC Synthesis Utilizing an m-PEG8-DBCO Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.
This document provides a detailed protocol for the synthesis of PROTACs using a methyl-polyethylene glycol (PEG) linker featuring eight PEG units and a dibenzocyclooctyne (DBCO) group (m-PEG8-DBCO). This linker allows for a highly efficient and bioorthogonal "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for the conjugation of the target-binding ligand.
Principle of Synthesis
The synthesis strategy outlined below is a convergent, two-step process:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An azide-functionalized ligand for the protein of interest is covalently linked to the this compound linker. The inherent ring strain of the DBCO group enables this reaction to proceed without the need for a copper catalyst, which can be cytotoxic. This "click chemistry" approach is highly specific and efficient, typically occurring under mild conditions with high yields.
-
Amide Coupling: The remaining functional group on the PEG linker is then coupled to the E3 ligase ligand, commonly through the formation of a stable amide bond. This reaction is facilitated by standard peptide coupling reagents.
This modular approach allows for the flexible combination of different target-binding and E3 ligase ligands to generate a library of PROTACs for optimization.
Signaling Pathway of PROTAC Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Materials and Reagents
-
Azide-functionalized Protein of Interest (POI) Ligand
-
This compound linker
-
E3 Ligase Ligand (with a suitable functional group for amide coupling, e.g., an amine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Solvents for purification (e.g., acetonitrile, water, methanol)
-
Trifluoroacetic acid (TFA) for HPLC
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-functionalized POI ligand to the this compound linker.
-
Dissolution of Reactants:
-
Dissolve the azide-functionalized POI ligand (1.0 equivalent) in anhydrous DMSO to a final concentration of 10-20 mM.
-
In a separate vial, dissolve the this compound linker (1.1 equivalents) in anhydrous DMSO to a final concentration of 10-20 mM.
-
-
Reaction:
-
To the solution of the azide-functionalized POI ligand, add the solution of the this compound linker.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored for the consumption of the starting materials.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., DMSO or methanol) and purify the product by preparative HPLC.
-
Combine the fractions containing the desired product and lyophilize to obtain the purified POI-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
Protocol 2: Amide Coupling
This protocol details the final step of conjugating the POI-linker intermediate with the E3 ligase ligand.
-
Dissolution of Reactants:
-
Dissolve the purified POI-linker conjugate (1.0 equivalent) from Protocol 1 in anhydrous DMF.
-
Add the E3 ligase ligand (1.2 equivalents) to the solution.
-
-
Coupling Reaction:
-
Add the coupling reagents (e.g., HATU, 1.5 equivalents) and a tertiary amine base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
-
Final Characterization:
-
Confirm the identity, purity, and structural integrity of the final PROTAC molecule using LC-MS and NMR spectroscopy.
-
Experimental Workflow
The following diagram provides a visual representation of the synthetic workflow for the two-step synthesis of a PROTAC using an this compound linker.
Caption: Two-step synthetic workflow for PROTAC synthesis.
Data Presentation
The following table provides representative data for a series of hypothetical PROTACs synthesized using a PEG-based linker. Actual experimental values will vary depending on the specific POI and E3 ligase ligands employed.
| PROTAC ID | Target POI | E3 Ligase | Linker Composition | Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | Protein X | CRBN | This compound | 55 | >98 | 25 | 90 | HeLa |
| PROTAC-B | Protein Y | VHL | This compound | 62 | >99 | 15 | 95 | MCF7 |
| PROTAC-C | Protein Z | CRBN | This compound | 48 | >97 | 50 | 85 | Jurkat |
Note: The data presented in this table is for illustrative purposes only and is intended to provide a framework for the presentation of experimental results.
-
Yield (%): The overall yield of the final PROTAC after purification.
-
Purity (%): The purity of the final PROTAC as determined by HPLC.
-
DC50 (nM): The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax (%): The maximum percentage of target protein degradation achieved.
-
Cell Line: The cell line used for the degradation assays.
Application Notes and Protocols for Copper-Free Click Chemistry on Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful bioorthogonal tool for labeling and visualizing biomolecules in their native environment.[1] This technology circumvents the cytotoxicity associated with copper-catalyzed reactions, making it ideal for applications involving live cells and whole organisms.[2][3] SPAAC utilizes the reaction between a strained cyclooctyne and an azide to form a stable triazole linkage, a reaction driven by the high ring strain of the cyclooctyne.[1] This application note provides detailed protocols for performing copper-free click chemistry on live cells, quantitative data for experimental design, and visualizations of key workflows.
Principle of Copper-Free Click Chemistry (SPAAC)
The core of copper-free click chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction involves a [3+2] cycloaddition between a cyclooctyne (containing a strained eight-membered alkyne ring) and an azide functional group.[1] The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a toxic copper catalyst. The azide and cyclooctyne moieties are bioorthogonal, meaning they do not react with native functional groups found in biological systems, ensuring high specificity for the intended target.
Data Presentation: Quantitative Comparison of Common Cyclooctynes
The choice of cyclooctyne is critical as it influences the reaction kinetics and labeling efficiency. The following table summarizes the second-order rate constants for commonly used cyclooctynes in SPAAC reactions.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | High reactivity, widely used, commercially available in various forms. | |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | Good reactivity and stability, smaller and more hydrophilic than DBCO. | |
| DIFO (Difluorinated cyclooctyne) | ~0.3 - 0.7 | High reactivity due to fluorine substitution, good for rapid labeling. | |
| ADIBO (Azadibenzocyclooctyne) | ~0.9 | One of the fastest commercially available cyclooctynes. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature. Generally, DBCO and its derivatives show higher reactivity compared to BCN.
Experimental Protocols
Here we provide detailed protocols for two common applications of copper-free click chemistry in live cells: labeling of cell surface glycans and intracellular proteins.
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans
This protocol describes the introduction of azide groups into cell surface glycans via metabolic glycoengineering, followed by fluorescent labeling using a cyclooctyne-dye conjugate.
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: a. Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere overnight. b. Prepare complete culture medium containing 25-50 µM Ac₄ManNAz. c. Aspirate the old medium and replace it with the Ac₄ManNAz-containing medium. d. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Copper-Free Click Reaction: a. Prepare a 10-20 µM solution of the DBCO-fluorophore in complete culture medium. b. Aspirate the Ac₄ManNAz-containing medium and wash the cells three times with warm PBS. c. Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging: a. Aspirate the labeling solution and wash the cells three times with PBS. b. (Optional) If background fluorescence is high, incubate the cells in fresh, fluorophore-free medium for 1-2 hours. c. Stain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol. d. Replace the PBS with imaging medium. e. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: Labeling of Newly Synthesized Intracellular Proteins
This protocol details the metabolic incorporation of an azide-containing amino acid analog into newly synthesized proteins, followed by detection via a copper-free click reaction.
Materials:
-
Mammalian cells of interest
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete medium (containing methionine)
-
Cell lysis buffer (e.g., RIPA buffer)
-
DBCO-biotin or DBCO-fluorophore conjugate
-
Streptavidin beads (if using DBCO-biotin)
-
SDS-PAGE and Western blotting reagents or fluorescence scanner
Procedure:
-
Pulse Labeling with AHA: a. Culture cells to the desired confluency. b. Wash the cells once with warm PBS and then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine reserves. c. Replace the medium with methionine-free medium supplemented with 25-50 µM AHA. d. Incubate for 1-4 hours to label newly synthesized proteins.
-
Cell Lysis and Click Reaction: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in an appropriate lysis buffer containing protease inhibitors. c. Clear the lysate by centrifugation. d. To the cleared lysate, add the DBCO-biotin or DBCO-fluorophore conjugate to a final concentration of 10-100 µM. e. Incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
Analysis:
-
For DBCO-fluorophore labeled proteins: a. Add SDS-PAGE loading buffer to the labeled lysate. b. Separate the proteins by SDS-PAGE. c. Visualize the labeled proteins using a fluorescence gel scanner.
-
For DBCO-biotin labeled proteins (for enrichment): a. Add streptavidin beads to the labeled lysate and incubate to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins and analyze by SDS-PAGE and Western blotting.
-
Protocol 3: Cell Viability Assessment
It is crucial to assess the potential cytotoxicity of the labeling reagents and procedures.
Materials:
-
Cells cultured in a 96-well plate
-
Labeling reagents (Ac₄ManNAz, AHA, DBCO-fluorophore)
-
MTT or other cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the azide-modified precursor (e.g., Ac₄ManNAz or AHA) for the desired labeling period (e.g., 24-72 hours).
-
Perform the copper-free click reaction with a range of concentrations of the DBCO-fluorophore for the standard incubation time.
-
Include appropriate controls: untreated cells, cells treated only with the azide precursor, and cells treated only with the DBCO-fluorophore.
-
After the complete labeling procedure, perform a cell viability assay according to the manufacturer's protocol.
Visualizations
Experimental Workflow for Cell Surface Glycan Labeling
Caption: Workflow for labeling cell surface glycans using SPAAC.
Logic of Intracellular Protein Labeling and Analysis
Caption: Workflow for intracellular protein labeling and analysis.
Conclusion
Copper-free click chemistry is a versatile and robust method for labeling biomolecules in living cells. By following the detailed protocols and considering the quantitative data provided, researchers can successfully apply this technology to a wide range of biological questions, from visualizing glycan trafficking to tracking newly synthesized proteins. The bioorthogonality and biocompatibility of SPAAC make it an indispensable tool in modern chemical biology and drug development.
References
Application Notes and Protocols for m-PEG8-DBCO Bioconjugation to Azide-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides with Polyethylene Glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of peptide-based drugs. It can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulation half-life, reducing immunogenicity, and minimizing proteolytic degradation.
A highly specific and efficient method for peptide PEGylation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry." This bioorthogonal reaction occurs between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide. The m-PEG8-DBCO reagent is an ideal tool for this purpose, featuring a discrete PEG chain of eight ethylene glycol units to confer hydrophilicity and a DBCO group for rapid, catalyst-free conjugation to azide-modified peptides under mild, physiological conditions.[1][2][3][4] The resulting triazole linkage is exceptionally stable, ensuring a permanent modification.[1]
These application notes provide a comprehensive guide to the bioconjugation of this compound to azide-modified peptides, including detailed experimental protocols, data presentation, and workflow visualizations.
Chemical Reaction Pathway
The core of the methodology is the SPAAC reaction, where the strained triple bond of the DBCO moiety on the this compound reagent reacts with the azide group (-N₃) incorporated into the peptide. This [3+2] cycloaddition reaction proceeds without the need for a cytotoxic copper(I) catalyst, making it ideal for sensitive biomolecules. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable, covalent triazole ring linking the PEG chain to the peptide.
Quantitative Data Summary
Successful bioconjugation depends on optimizing reaction parameters. The following tables provide a summary of typical conditions and expected outcomes for the PEGylation of azide-modified peptides with this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| Molar Ratio (PEG:Peptide) | 1.5:1 to 10:1 | Start with a lower excess (e.g., 3-fold) and optimize. Higher excess can drive the reaction to completion but may complicate purification. |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Solvent System | Phosphate-Buffered Saline (PBS), pH 7.4 | A small amount of a water-miscible organic solvent like DMSO (<10-20%) can be used to dissolve the this compound reagent. |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is often sufficient. Lower temperatures (4°C) can be used for sensitive peptides, requiring longer reaction times. |
| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by LC-MS. Typical reactions are complete within 4-18 hours. |
Table 2: Reaction Kinetics and Efficiency
| Parameter | Typical Value | Method of Determination |
|---|---|---|
| Second-Order Rate Constant (k₂) | 0.1 - 3.0 M⁻¹s⁻¹ | Varies with solvent and peptide structure. Determined by monitoring reactant consumption or product formation via UV-Vis or NMR. |
| Reaction Completion | >95% | Can be achieved with optimized conditions. |
| Monitoring Wavelength for DBCO | ~310 nm | The absorbance of DBCO decreases as it is consumed in the reaction, allowing for real-time monitoring. |
| Conjugation Yield | 70 - 95% | Highly dependent on the peptide sequence, purity, and purification method. |
Table 3: Purification and Characterization Parameters
| Technique | Purpose | Typical Parameters |
|---|---|---|
| RP-HPLC | Purification & Analysis | Column: C4 or C18; Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: Linear gradient of B. |
| Size-Exclusion Chromatography (SEC) | Purification | Removal of excess low molecular weight reagents. |
| LC-MS (ESI-Q-TOF, Orbitrap) | Characterization | Confirms mass of the conjugate, determines purity, and identifies any side products. |
| MALDI-TOF MS | Characterization | Rapid determination of molecular weight of the final product. |
Experimental Protocols
Protocol 1: Bioconjugation of this compound to an Azide-Modified Peptide
This protocol details the general procedure for the SPAAC reaction between this compound and an azide-containing peptide.
Materials:
-
Azide-modified peptide
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare Peptide Solution: Dissolve the azide-modified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Initiate the Reaction: Add the desired molar excess (e.g., 3 to 5 equivalents) of the this compound stock solution to the peptide solution. Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain peptide solubility and integrity.
-
Incubation: Gently mix the reaction vial and incubate at room temperature (20-25°C) for 4-12 hours or at 4°C overnight (16-18 hours). The optimal time should be determined by monitoring the reaction progress.
-
Monitoring (Optional): To monitor the reaction, periodically take a small aliquot of the reaction mixture and analyze it by LC-MS to observe the conversion of the starting peptide to the PEGylated product.
-
Quenching (Optional): The reaction is self-terminating upon consumption of the limiting reagent. If desired, any unreacted DBCO can be quenched by adding a small molar excess of a small molecule azide (e.g., sodium azide).
-
Purification: Proceed immediately to purification of the PEGylated peptide conjugate as described in Protocol 2.
Protocol 2: Purification of the PEGylated Peptide by RP-HPLC
Reversed-phase HPLC is the most effective method for separating the PEGylated peptide from unreacted peptide, excess this compound, and other impurities.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18 or C4, 300 Å pore size is recommended for peptides)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).
-
Sample Injection: Inject the reaction mixture from Protocol 1 onto the column.
-
Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes. The PEGylated peptide will elute later than the more polar, unmodified peptide.
-
Fraction Collection: Monitor the elution profile at 220 nm or 280 nm and collect fractions corresponding to the desired product peak.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry (see Protocol 3) to confirm the presence and purity of the this compound-peptide conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the identity and purity of the final conjugate.
Equipment and Materials:
-
LC-MS system, typically with an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Solvents and columns as described for RP-HPLC.
Procedure:
-
Sample Preparation: Reconstitute a small amount of the purified, lyophilized product (from Protocol 2) in an appropriate solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
LC-MS Analysis: Inject the sample into the LC-MS system. The liquid chromatography step separates any minor impurities before MS analysis.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weights of the starting peptide and the final conjugate.
-
Data Analysis:
-
Confirm the presence of a major peak corresponding to the calculated mass of the this compound-peptide conjugate. The mass of this compound is approximately 670.8 Da.
-
The observed mass should be: [Mass of Azide-Peptide] + [Mass of this compound].
-
Examine the spectrum for peaks corresponding to the unreacted peptide or other impurities to assess the purity of the final product.
-
Visualized Workflows and Relationships
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using m-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological research and drug development. Among the advanced methods available, copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. This is due to its high specificity, biocompatibility, and rapid reaction kinetics under physiological conditions. At the heart of this technique is the m-PEG8-DBCO linker, a molecule designed for optimal performance in bioconjugation.
This document provides detailed application notes and protocols for the use of this compound in the fluorescent labeling of various biomolecules, including proteins and nucleic acids. The inclusion of a hydrophilic eight-unit polyethylene glycol (PEG) spacer enhances the solubility of the labeled biomolecule and minimizes steric hindrance, thereby preserving its biological activity. The dibenzocyclooctyne (DBCO) group facilitates a highly selective and stable covalent bond with azide-modified biomolecules without the need for a cytotoxic copper catalyst.[1][2] These protocols are intended to provide a comprehensive guide for researchers, from experimental design to data analysis.
Principle of the Method
The fluorescent labeling of biomolecules using this compound is a two-step process. First, the biomolecule of interest is functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing precursors, enzymatic modification, or chemical conjugation. In the second step, the azide-modified biomolecule is reacted with a fluorescent dye that has been conjugated to this compound. The DBCO group on the fluorescent probe reacts specifically with the azide group on the biomolecule via SPAAC to form a stable triazole linkage.
Quantitative Data Summary
The choice of a labeling strategy often depends on a balance between reaction efficiency, kinetics, and potential off-target effects. The following tables summarize key quantitative data to aid in the selection of the most appropriate technique for your research needs.
| Parameter | SPAAC (DBCO-Azide) | Thiol-Maleimide Conjugation | NHS Ester-Amine Conjugation |
| Reaction Rate | Fast (10⁻¹ - 10¹ M⁻¹s⁻¹) | Very Fast (10³ M⁻¹s⁻¹) | Moderate |
| Specificity | High (Bioorthogonal) | Moderate (potential cross-reactivity) | Low (reacts with all primary amines) |
| Stability of Linkage | Very High (Stable triazole) | High (Thioether bond) | High (Amide bond) |
| Biocompatibility | High (No catalyst required) | Moderate | Moderate |
| pH Dependence | Broad range (pH 4-10) | pH 6.5-7.5 | pH 7-9 |
| Side Reactions | Minimal; potential for slow reaction with thiols[2] | Potential for maleimide hydrolysis | Potential for NHS ester hydrolysis |
Table 1: Comparison of Common Bioconjugation Chemistries.
| Parameter | In Vivo SPAAC (DBCO) | In Vivo CuAAC (Copper-Catalyzed) |
| Biocompatibility | High (Catalyst-free) | Low to Moderate (Copper toxicity is a concern)[3] |
| Reaction Kinetics in vivo | Slower than CuAAC | Faster than SPAAC[3] |
| Signal-to-Noise Ratio | Generally higher due to lower background | Can be lower due to non-specific binding of copper |
| Long-term Studies | More suitable | Less suitable due to potential toxicity |
Table 2: In Vivo Performance Comparison of Azide-Alkyne Click Chemistry.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Azide-Modified Proteins
This protocol describes the labeling of a protein that has been pre-functionalized with azide groups.
Materials:
-
Azide-modified protein (in an azide-free buffer, e.g., PBS, pH 7.4)
-
This compound-fluorescent dye conjugate
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is in a buffer that does not contain any azides.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound-fluorescent dye conjugate in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 2- to 10-fold molar excess of the this compound-fluorescent dye stock solution to the azide-modified protein solution. The final concentration of DMSO should be kept below 10% to avoid protein precipitation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound-fluorescent dye using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and the excitation maximum of the fluorescent dye.
-
Protocol 2: Fluorescent Labeling of Azide-Modified RNA
This protocol is designed for the fluorescent labeling of RNA that contains azide modifications.
Materials:
-
Azide-modified RNA
-
This compound-fluorescent dye conjugate
-
RNase-free water
-
RNase-free PBS (1x, pH 7.4)
-
RNA purification kit
Procedure:
-
RNA Preparation:
-
Resuspend the azide-modified RNA in RNase-free water.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound-fluorescent dye conjugate in DMSO.
-
-
Labeling Reaction:
-
In a sterile, RNase-free tube, combine the azide-modified RNA with a 10-fold molar excess of the this compound-fluorescent dye.
-
Adjust the final volume with 1x PBS to ensure a final pH of 7.0-8.0.
-
Incubate the reaction for 1-2 hours at 37°C in the dark.
-
-
Purification of Labeled RNA:
-
Purify the labeled RNA using an RNA purification kit to remove unreacted dye.
-
-
Analysis:
-
The labeling efficiency can be assessed by gel electrophoresis and fluorescence imaging.
-
Visualization of Workflows and Pathways
Caption: GPCR signaling pathway initiated by a fluorescent ligand.
Caption: Experimental workflow for fluorescent labeling.
Applications in Drug Development and Research
The use of this compound for fluorescent labeling has significant implications for various research and drug development applications:
-
High-Resolution Imaging: Labeled biomolecules can be visualized in cells and tissues with high specificity, enabling detailed studies of their localization, trafficking, and interactions.
-
Flow Cytometry: Fluorescently labeled antibodies or ligands can be used for the sensitive detection and quantification of specific cell populations.
-
In Vivo Imaging: The biocompatibility of the copper-free click chemistry makes it suitable for labeling and tracking biomolecules in living organisms.
-
PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a promising new class of drugs.
-
Drug Delivery: Fluorescently labeled drug delivery systems can be tracked to study their biodistribution and cellular uptake.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inefficient azide incorporation.- Inactive this compound-dye conjugate.- Insufficient molar excess of the dye. | - Optimize the azide modification protocol.- Use a fresh stock of the DBCO-dye conjugate.- Increase the molar ratio of the dye to the biomolecule. |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO).- Protein instability under reaction conditions. | - Keep the final concentration of the organic solvent below 10%.- Optimize buffer conditions (pH, salt concentration). |
| High Background Fluorescence | - Incomplete removal of unreacted fluorescent dye. | - Ensure thorough purification of the labeled biomolecule using size exclusion chromatography or dialysis. |
Conclusion
The this compound linker provides a robust and versatile tool for the fluorescent labeling of biomolecules. Its application in copper-free click chemistry allows for highly specific and efficient conjugation under biocompatible conditions, making it an ideal choice for a wide range of applications in both basic research and drug development. The protocols and data presented in this document are intended to serve as a comprehensive guide to facilitate the successful implementation of this powerful technology.
References
Troubleshooting & Optimization
improving m-PEG8-DBCO solubility in aqueous buffers
Welcome to the technical support center for m-PEG8-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a focus on improving its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a monofunctional polyethylene glycol (PEG) reagent with a methyl ether cap at one end and a dibenzocyclooctyne (DBCO) group at the other. The eight PEG units enhance the molecule's hydrophilicity and create a flexible spacer arm.[1][2] The DBCO group is highly reactive towards azide-functionalized molecules, enabling copper-free "click chemistry" for bioconjugation.[3] This makes it a valuable tool in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs).
Q2: What are the general solubility properties of this compound?
A2: this compound is readily soluble in many common organic solvents.[4][5] While the PEG spacer increases its water solubility, direct dissolution in aqueous buffers can be challenging. For most applications, it is recommended to first dissolve this compound in a water-miscible organic solvent before adding it to your aqueous reaction mixture.
Q3: Is there a recommended protocol for dissolving this compound for use in aqueous buffers?
A3: Yes, a two-step process is recommended for optimal solubility and to avoid precipitation. First, prepare a concentrated stock solution in a water-miscible organic solvent. Then, add this stock solution dropwise to your aqueous buffer while gently vortexing.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: While some PEGylated DBCO reagents with charged groups may have higher aqueous solubility, preparing a concentrated stock solution of this compound directly in an aqueous buffer is generally not recommended as it may lead to incomplete dissolution or precipitation. The use of a co-solvent is the most reliable method.
Q5: How should I store this compound?
A5: For long-term stability, this compound should be stored at -20°C in a desiccated environment. Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.
Troubleshooting Guide: Solubility and Aggregation Issues
This guide addresses common problems encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates when added to the aqueous buffer. | The concentration of this compound in the final aqueous solution is too high. | - Reduce the final concentration of this compound in your reaction mixture.- Increase the percentage of the organic co-solvent, but be mindful of its potential effects on the stability of your biomolecules (e.g., proteins). |
| The organic co-solvent was added too quickly to the aqueous buffer. | - Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing to ensure proper mixing and prevent localized high concentrations. | |
| The buffer conditions (pH, salt concentration) are not optimal. | - Empirically test different buffer conditions. Sometimes, adjusting the pH or ionic strength can improve the solubility of the conjugate. | |
| The final bioconjugate shows aggregation. | The properties of the biomolecule have been altered upon conjugation. | - The addition of the relatively hydrophobic DBCO group can sometimes lead to aggregation. Consider using a longer PEG chain (e.g., m-PEG12-DBCO) to further increase the hydrophilicity of the conjugate. |
| The reaction conditions are promoting aggregation. | - Optimize the pH of the reaction buffer. For proteins, moving away from the isoelectric point can increase solubility.- Reduce the reaction temperature and extend the incubation time. | |
| The molar ratio of this compound to the biomolecule is too high. | - Titrate the molar excess of this compound to find the optimal ratio that provides efficient conjugation without causing aggregation. | |
| Low conjugation efficiency. | The this compound has degraded. | - Ensure proper storage conditions (-20°C, desiccated).- Always allow the reagent to warm to room temperature before opening the vial.- Prepare stock solutions fresh for each experiment. |
| The concentration of reactants is too low. | - Increase the concentration of one or both reactants. Click chemistry reactions are typically more efficient at higher concentrations. |
Experimental Protocols
Protocol for Preparing an this compound Working Solution
This protocol describes the recommended procedure for dissolving this compound for use in a typical bioconjugation experiment.
Caption: Workflow for dissolving this compound.
Troubleshooting Workflow for Aggregation
This decision tree provides a systematic approach to troubleshooting aggregation issues during bioconjugation with this compound.
Caption: Decision tree for addressing aggregation.
Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO, DCM, DMF | Soluble | |
| DBCO-PEG Reagents (general) | Water / Aqueous Buffers | Generally soluble, but may require a co-solvent | |
| DBCO-PEG-amine TFA salt | Water | Soluble | |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM |
References
optimizing m-PEG8-DBCO reaction conditions for higher yield
Welcome to the technical support center for m-PEG8-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for higher yields and troubleshooting common issues encountered during the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a methoxy-terminated polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) group. The "8" signifies eight PEG units, which enhances solubility and provides a spacer arm. The DBCO group is a strained alkyne that reacts specifically and covalently with azide-functionalized molecules through a copper-free "click chemistry" reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for conjugating sensitive biomolecules under mild, aqueous conditions.[1][2][3]
Q2: What are the recommended starting conditions for an this compound conjugation reaction?
A: For a typical conjugation to an azide-containing protein or other biomolecule, the following starting conditions are recommended. However, optimization for each specific application is highly encouraged.
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Molar Ratio: Use a 2- to 10-fold molar excess of this compound relative to the azide-containing molecule.[4] If the azide-containing molecule is more precious, this ratio can be inverted.[5] For antibody-small molecule conjugations, a 1.5 to 10 molar excess can be a good starting point.
-
Temperature: The reaction can be performed at a range of temperatures, from 4°C to 37°C. Room temperature (20-25°C) is a common starting point.
-
Reaction Time: Typical reaction times are between 4 and 24 hours. For sensitive molecules or to improve stability, the reaction can be performed overnight at 4°C.
-
Solvent/Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer. It is critical to avoid buffers containing sodium azide , as it will react with the DBCO group. If this compound has low aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture, keeping the final organic solvent concentration below 10-20% to prevent protein precipitation.
Q3: How can I confirm that my conjugation reaction was successful?
A: Several analytical techniques can be used to confirm the successful conjugation of this compound:
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SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the target molecule, which can be visualized as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MS): Techniques like LC-MS can precisely determine the molecular weight of the conjugate, confirming the addition of the this compound moiety.
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance at approximately 309 nm. The disappearance of this peak over time can be used to monitor the progress of the reaction.
-
Chromatography (e.g., SEC, RP-HPLC): The PEGylated conjugate will have a different retention time compared to the unconjugated starting materials. Size-exclusion chromatography (SEC) is particularly useful, as the larger conjugate will elute earlier.
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
This protocol provides a general framework. Optimal conditions may vary depending on the specific reactants.
Materials:
-
This compound
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4, azide-free)
-
Anhydrous DMSO or DMF (if needed for dissolving this compound)
-
Purification system (e.g., size-exclusion chromatography columns, dialysis tubing)
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the azide-modified protein at a known concentration in an azide-free reaction buffer.
-
Immediately before use, dissolve the this compound in a compatible solvent. If using an organic solvent like DMSO, dissolve it to a stock concentration and add it to the protein solution, ensuring the final organic solvent concentration is minimal (<10%).
-
-
Conjugation Reaction:
-
Add a 2- to 10-fold molar excess of the this compound solution to the azide-modified protein solution.
-
Incubate the reaction mixture for 4-24 hours. The incubation can be done at room temperature or at 4°C (typically overnight) for sensitive proteins. Gentle stirring or mixing is recommended.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted this compound and other reagents.
-
Size-exclusion chromatography (SEC) or dialysis are common methods for purification.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation and assess purity.
-
Quantitative Data Summary
The efficiency of the this compound conjugation is influenced by several key parameters. The following tables summarize typical starting points and ranges for these conditions.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The less critical or more abundant component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| pH | 7.0 - 8.5 | Use non-azide containing buffers like PBS. |
| Solvent | Aqueous buffers (e.g., PBS) | DMSO or DMF can be used as a co-solvent if necessary, keeping the final concentration <20%. |
Troubleshooting Guide
Issue: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize the molar ratio by increasing the excess of this compound. Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C) if the biomolecule is stable. |
| Degraded Reagents | Ensure this compound has been stored properly (typically at -20°C) and is not expired. Use fresh reagents. For moisture-sensitive reagents, allow them to warm to room temperature before opening to prevent condensation. |
| Buffer Interference | Crucially, ensure that no buffers containing sodium azide were used , as azide will compete with the target molecule for reaction with DBCO. |
| Inefficient Purification | Poor recovery after purification can be mistaken for low reaction yield. Optimize your purification method (e.g., ensure the correct MWCO for dialysis tubing or the appropriate resin for SEC). |
| Incorrect Confirmation Method | Verify that the analytical method used to assess conjugation is sensitive enough and appropriate for the molecules involved. |
Issue: Precipitation During Reaction
| Potential Cause | Recommended Solution |
| High Concentration of Organic Co-solvent | If using DMSO or DMF, ensure the final concentration in the aqueous reaction mixture is low, ideally below 10%. |
| Protein Instability | The protein may be unstable under the chosen reaction conditions. Try performing the reaction at a lower temperature (4°C) or screen different buffers. |
| Hydrophobicity of DBCO | High levels of DBCO modification on a protein can increase its hydrophobicity, leading to aggregation. This is less of a concern with a single PEGylated linker but can be a factor in more complex conjugations. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low reaction yield.
References
stability and proper storage of m-PEG8-DBCO reagents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, proper storage, and handling of m-PEG8-DBCO (methoxy-polyethylene glycol-dibenzocyclooctyne) reagents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2] It is also recommended to store it in a dry and dark environment.
Q2: How should I handle the this compound vial upon removal from storage?
To prevent moisture condensation onto the product, always allow the vial to warm to room temperature before opening.[3] After dispensing the desired amount, it is good practice to backfill the container with an inert gas like argon or nitrogen before resealing to protect the reagent from atmospheric moisture and oxygen.
Q3: Can I store this compound in a solution?
Stock solutions of DBCO reagents are susceptible to degradation through oxidation and hydration of the triple bond.[4] It is best to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C and used promptly.
Q4: What solvents are compatible with this compound?
This compound is typically soluble in a variety of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG spacer enhances its solubility in aqueous buffers as well.[5]
Q5: Are there any common buffer components that are incompatible with this compound?
Yes, avoid using buffers that contain azides (e.g., sodium azide) as they will react with the DBCO group. Also, for DBCO reagents with amine-reactive moieties (like NHS esters), avoid buffers containing primary amines (e.g., Tris, glycine).
Stability Data
While specific long-term stability data for this compound is not extensively published, the following tables provide a summary of stability information for DBCO-containing molecules, which can serve as a guideline.
Table 1: Recommended Storage Conditions
| Condition | Temperature | Duration | Atmosphere |
| Solid (Powder) | -20°C | Long-term (months to years) | Dry, inert gas (e.g., Argon, Nitrogen) |
| 0 - 4°C | Short-term (days to weeks) | Dry | |
| In Solution (e.g., DMSO) | -80°C | Short-term | Inert gas |
Note: Data is compiled from general recommendations for PEG and DBCO reagents.
Table 2: Stability of DBCO-Functionalized Molecules
| Molecule | Condition | Duration | Observed Change |
| DBCO-modified goat IgG | 4°C or -20°C | 4 weeks | ~3-5% loss of reactivity towards azides |
| DBCO-functionalized antibody | -20°C | up to 1 month | Gradual loss of reactivity due to oxidation and hydration |
| Strained alkynes (including DBCO) | Intracellular environment of phagocytes | 24 hours | 36% ± 0.8% degradation |
This data provides insight into the general stability of the DBCO group once conjugated to a biomolecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reaction efficiency in SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) | Degraded this compound reagent: Improper storage or handling led to oxidation or hydration. | Use a fresh vial of this compound. Ensure proper storage at -20°C and allow the vial to warm to room temperature before opening. |
| Inactive azide partner: The azide-containing molecule may have degraded. | Confirm the integrity and purity of your azide-labeled molecule. | |
| Incompatible buffer: Presence of azide in the buffer reacting with DBCO. | Use a non-azide containing buffer such as PBS or HEPES. | |
| Suboptimal reaction conditions: Low concentration of reactants, insufficient reaction time, or suboptimal temperature. | Increase the concentration of one or both reactants. Increase the incubation time or temperature (if the stability of biomolecules allows). Reactions are typically run at room temperature for 4-12 hours or at 4°C overnight. | |
| Formation of unexpected byproducts | Side reactions: DBCO can react with thiols under certain conditions. | If your molecule contains free thiols, consider a protection/deprotection strategy or use a milder reaction condition. |
| Impure reagents: Starting materials may contain impurities. | Ensure the purity of both the this compound and the azide-containing molecule using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). | |
| Difficulty dissolving this compound | Incorrect solvent: The chosen solvent may not be appropriate. | Dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF before diluting into the final aqueous reaction buffer. |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound via an Amine-Reactive NHS Ester
This protocol describes the labeling of a protein with a DBCO-PEG8-NHS ester, a common derivative for introducing the DBCO moiety.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG8-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
DBCO-PEG8-NHS Ester Solution Preparation:
-
Allow the vial of DBCO-PEG8-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG8-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer.
-
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
DBCO-labeled protein (from the protocol above)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5 to 5-fold molar excess of the azide is often recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the unreacted azide-containing molecule.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques as required (e.g., mass spectrometry).
-
Visualizations
References
potential side reactions of the DBCO group in click chemistry
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential side reactions and other issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of the DBCO group?
A1: The DBCO group is primarily designed for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). In this reaction, the strained alkyne of the DBCO molecule reacts selectively and efficiently with an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] This bioorthogonal reaction is highly specific and can be performed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3][]
Q2: Are there any known side reactions of the DBCO group?
A2: Yes, while the reaction with azides is highly specific, DBCO can participate in other reactions, which can be considered side reactions in the context of SPAAC. The most notable is the "thiol-yne" addition reaction with free sulfhydryl groups, such as those found on cysteine residues in proteins. Additionally, DBCO can react with nitrones in a strain-promoted alkyne-nitrone cycloaddition (SPANC). Under certain conditions, DBCO can also undergo degradation through hydrolysis or rearrangement, particularly under acidic conditions.
Q3: How stable is the DBCO group?
A3: DBCO reagents are generally stable, but their stability can be affected by storage conditions and the chemical environment. For long-term storage, it is recommended to keep DBCO reagents at -20°C or -80°C and protect them from moisture and light. DBCO-modified antibodies have been shown to lose about 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C. It is also advisable to avoid buffers containing azides or thiols for long-term storage. Reconstituted DBCO reagents may also be susceptible to oxidation.
Q4: Can I use reducing agents like DTT or TCEP with DBCO reagents?
A4: Caution should be exercised when using reducing agents. While one study suggests that BCN, a similar strained alkyne, is a more suitable choice than DBCO in the presence of TCEP, another indicates that DBCO's reaction with TCEP has a half-life of over 24 hours, suggesting it might be suitable for shorter reactions. It is recommended to perform a preliminary test to ensure compatibility with your specific experimental conditions.
Troubleshooting Guide
Issue 1: Low or No Product Yield in DBCO-Azide Reaction
If you are experiencing poor yields in your DBCO-azide conjugation, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degraded DBCO Reagent | Use fresh DBCO reagent. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture). Allow the reagent to warm to room temperature before opening to prevent condensation. |
| Inactive Azide Partner | Confirm the integrity and purity of your azide-functionalized molecule. |
| Suboptimal Reaction Conditions | Optimize the molar ratio of DBCO to azide. A common starting point is to use a 1.5 to 3-fold molar excess of one reactant. Reactions are typically run at room temperature for 2-12 hours or at 4°C for 12-24 hours. Higher concentrations of reactants can improve reaction efficiency. |
| Presence of Competing Reagents | Ensure your reaction buffers are free of azides, which will compete with your azide-functionalized molecule for reaction with DBCO. |
| Steric Hindrance | If conjugating large biomolecules, steric hindrance may slow the reaction. Consider using a DBCO reagent with a longer spacer arm (e.g., PEG linker) to increase accessibility. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of m-PEG8-DBCO Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess m-PEG8-DBCO following conjugation reactions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most effective methods for removing excess this compound depend on the properties of your target molecule (e.g., protein, peptide, or small molecule). The primary techniques include:
-
Size Exclusion Chromatography (SEC): Ideal for separating larger molecules (like proteins and large peptides) from the smaller this compound.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A versatile technique for purifying peptides and small molecules, separating compounds based on hydrophobicity.[2][3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for polar and hydrophilic molecules where RP-HPLC may not provide adequate separation.[2]
-
Dialysis/Ultrafiltration: Effective for large molecules like proteins, allowing the smaller this compound to pass through a semi-permeable membrane.
-
Solid-Phase Extraction (SPE): Can be used for initial sample cleanup and removal of excess reagent, particularly for small molecules.
-
Liquid-Liquid Extraction (LLE): A basic method that can be effective for separating compounds with significantly different polarities.
Q2: Why is my conjugated product co-eluting with the excess this compound in RP-HPLC?
A2: Co-elution in RP-HPLC can occur if the hydrophobicity of your conjugated product is very similar to that of the unreacted this compound. The PEG chain itself is quite hydrophobic. To address this, you can try the following:
-
Optimize the Gradient: A shallower gradient during the elution of your product can improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.
-
Modify the Ion-Pairing Agent: If using trifluoroacetic acid (TFA), adjusting its concentration or switching to a different ion-pairing agent like formic acid might help.
-
Consider HILIC: If your molecule is polar, HILIC provides an alternative separation mechanism that may resolve the co-elution.
Q3: I'm losing a significant amount of my purified conjugate during the purification process. What can I do to improve recovery?
A3: Low recovery can be due to several factors. Here are some troubleshooting steps:
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Non-specific Binding: Your conjugate might be adsorbing to the chromatography resin or filtration membranes. Consider using columns and membranes with low-binding properties. For proteins, ensure the buffer has an appropriate salt concentration to minimize ionic interactions.
-
Precipitation: The conjugate may be precipitating in the column or during solvent removal. Ensure your molecule is soluble in the mobile phase and consider using a less volatile organic solvent if lyophilization is causing issues.
-
Incorrect Fraction Collection: Your peak of interest may be broader than anticipated. Collect smaller fractions and analyze them individually to ensure you are capturing the entire peak.
Q4: How can I confirm that all the excess this compound has been removed?
A4: Several analytical techniques can be used to assess the purity of your final product:
-
Analytical RP-HPLC or LC-MS: This is the most common method. Inject a sample of your purified product and look for the absence of a peak corresponding to the retention time of the this compound standard. Mass spectrometry can further confirm the identity of the peaks.
-
Thin-Layer Chromatography (TLC): A quick and simple method to visually check for the presence of the starting material. The this compound can be visualized using a suitable stain if it is not UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, NMR can provide definitive structural information and confirm the absence of unreacted PEG reagent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad peaks in SEC | Sample volume is too large. | For high resolution, the sample volume should not exceed 2% of the total column volume. |
| Non-ideal interactions between the sample and the SEC matrix. | Adjust the buffer composition. A running buffer of 50 mM sodium phosphate, 150 mM sodium chloride, pH 7.0 is a good starting point for many proteins. | |
| Poor peak shape in RP-HPLC | Inappropriate ion-pairing agent concentration for peptides. | For high-purity silica columns, TFA concentrations as low as 0.005% can be effective. |
| The sample is dissolved in a solvent stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| No separation between product and excess PEG | The chosen chromatography method is not suitable for the specific properties of the conjugate. | If using RP-HPLC, consider switching to HILIC, especially for polar molecules. |
| The molecular weight difference is too small for effective SEC separation. | For small molecules and peptides, RP-HPLC or HILIC are generally more effective than SEC. | |
| Inconsistent retention times | Fluctuations in column temperature. | Ensure the column and buffers are at a stable temperature. |
| Air bubbles in the system. | Degas all solvents before use. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying proteins and other large biomolecules from excess this compound.
Workflow for SEC Purification
Caption: Workflow for the purification of this compound conjugates using SEC.
Materials:
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SEC column with an appropriate molecular weight fractionation range.
-
HPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS) or another buffer suitable for the stability of the conjugate. All buffers should be filtered (0.22 µm) and degassed.
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Crude reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Injection: Inject the filtered sample onto the column. The sample volume should ideally be between 0.5% and 2% of the column volume for optimal resolution.
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Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger conjugated product will elute before the smaller, unreacted this compound. Collect fractions based on the UV chromatogram.
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Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE for proteins, analytical RP-HPLC for peptides) to determine which fractions contain the pure product.
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Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample and/or exchange the buffer using ultrafiltration.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for purifying small molecule and peptide conjugates from excess this compound using a C18 column.
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of this compound conjugates using RP-HPLC.
Materials:
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C18 RP-HPLC column
-
HPLC system
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
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Crude reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a high percentage of Mobile Phase A, or DMSO). Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
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Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes. The more hydrophobic conjugated product will elute later than the more polar unreacted starting materials. The unreacted this compound, being hydrophobic, will also be retained. Careful optimization of the gradient is key to separating the product from the excess reagent.
-
Fraction Collection: Collect fractions corresponding to the desired peak based on UV detection.
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Purity Analysis: Analyze the collected fractions for purity using analytical LC-MS.
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Product Recovery: Pool the fractions containing the pure product and remove the solvent by lyophilization or rotary evaporation.
Method Selection Guide
Choosing the right purification method is critical for success. The following diagram illustrates a decision-making process based on the properties of your target molecule.
Purification Method Selection Logic
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Labeling Proteins with m-PEG8-DBCO
Welcome to the technical support center for m-PEG8-DBCO protein labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for successful conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the protein labeling process with this compound and related reagents.
Q1: Why is my labeling efficiency or conjugation yield low?
Low yield is a common issue that can stem from several factors. Here are the most frequent causes and their solutions:
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Suboptimal Molar Ratio: An incorrect molar excess of the DBCO reagent or the azide-partner can lead to incomplete reactions.[1][2]
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Solution: Empirically determine the optimal molar excess for your specific protein and application.[3] For labeling a protein with a DBCO-NHS ester, a 10- to 50-fold molar excess is a good starting point.[2][4] For the subsequent copper-free click reaction (SPAAC), a 1.5- to 10-fold molar excess of the azide-containing molecule to the DBCO-protein is often recommended.
-
-
Suboptimal Reaction Conditions: Reaction time and temperature significantly impact efficiency.
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Solution: Increase the incubation time (reactions can run from 4 to 24 hours) or perform the reaction at a higher temperature (room temperature up to 37°C) to improve efficiency. Reactions at 4°C are also possible but may require longer incubation, such as 16-18 hours or overnight.
-
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Degraded Reagents: DBCO reagents, especially NHS-ester derivatives, are sensitive to moisture and can hydrolyze over time, reducing their reactivity.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Use freshly prepared solutions and store stock reagents at -20°C, protected from light.
-
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with NHS esters. Buffers containing azides will react with the DBCO group.
-
Solution: Use non-amine, azide-free buffers such as PBS (phosphate-buffered saline) or HEPES at a pH between 7 and 9 for the labeling step. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction.
-
Q2: My protein is precipitating during the labeling reaction. What can I do?
Protein precipitation or aggregation can occur due to the reaction conditions or the properties of the reagents themselves.
-
Cause: High concentrations of organic solvents like DMSO or DMF, which are often used to dissolve the DBCO reagent, can denature or precipitate proteins.
-
Solution: Keep the final concentration of the organic solvent below 10-15% of the total reaction volume.
-
-
Cause: The DBCO group is hydrophobic, and its attachment to the protein surface can lead to aggregation, especially with a high degree of labeling.
-
Solution: The PEG8 linker is designed to increase hydrophilicity and reduce this issue. However, if aggregation persists, consider reducing the molar excess of the DBCO reagent to achieve a lower degree of labeling. You can also screen different buffers or adjust the pH to find conditions that maintain protein solubility.
-
Q3: How can I avoid non-specific reactions?
While the strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific, side reactions can occur.
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Cause: The DBCO group has been reported to react with cysteine residues through a thiol-yne reaction.
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Solution: If your protein contains free cysteines that are not intended for labeling, you may need to protect them or consider alternative labeling strategies. The SPAAC reaction between DBCO and azide is generally very fast and bioorthogonal, minimizing other off-target reactions.
-
Q4: How do I remove excess, unreacted DBCO reagent after the reaction?
Purification is a critical step to remove unreacted reagents that could interfere with downstream applications.
-
Solution: Size-exclusion chromatography (SEC), such as a desalting column (e.g., Zeba™ or Sephadex G-25), is the most common and effective method. Dialysis against an appropriate buffer is also a viable option.
Q5: How can I confirm that my protein is successfully labeled?
Several analytical techniques can be used to verify conjugation.
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SDS-PAGE: A simple method to visualize an increase in the molecular weight of the protein after labeling. The labeled protein band should migrate slower than the unlabeled one.
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HPLC: Size-exclusion chromatography (SEC-HPLC) can separate the larger, labeled protein from the smaller, unlabeled protein. The conjugate will elute earlier.
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Mass Spectrometry (MS): This is the most definitive method. It confirms the mass increase corresponding to the addition of the this compound group and can determine the precise degree of labeling.
-
UV-Vis Spectroscopy: The degree of labeling (DOL) can be estimated by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Quantitative Data Summary
The following tables provide key quantitative parameters for planning your experiments.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Value | Notes | Reference |
|---|---|---|---|
| Temperature | 4°C to 37°C | Higher temperatures can increase reaction rates. 4°C is recommended for sensitive proteins. | |
| Incubation Time | 2 - 24 hours | Optimal time depends on reactants, concentration, and temperature. Longer times may be needed at 4°C. |
| pH | 7.0 - 9.0 | Recommended for the SPAAC reaction and for labeling with DBCO-NHS esters. | |
Table 2: Molar Excess Recommendations for Labeling Reactions
| Application | Reagent | Recommended Molar Excess | Reference |
|---|---|---|---|
| Protein Labeling (>1 to 5 mg/mL) | DBCO-NHS Ester | 10- to 20-fold | |
| Protein Labeling (0.5 to ≤1 mg/mL) | DBCO-NHS Ester | 20- to 40-fold |
| General DBCO-Azide Conjugation | Azide-Molecule | 1.5- to 10-fold | |
Table 3: Analytical Techniques for Characterization of Labeled Protein
| Technique | Principle | Information Provided | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Confirms mass increase, determines the precise degree of labeling, and can identify conjugation sites. | |
| SEC-HPLC | Separates molecules by size | Shows a shift to an earlier elution time for the larger, labeled protein compared to the unlabeled protein. | |
| SDS-PAGE | Separates proteins by molecular weight | Visual confirmation of an increase in molecular weight (slower migration). |
| UV-Vis Spectroscopy | Measures light absorbance | Allows for calculation of the Degree of Labeling (DOL) using the extinction coefficients of the protein and DBCO. | |
Diagrams: Workflows and Pathways
References
Technical Support Center: m-PEG8-DBCO Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on m-PEG8-DBCO reaction kinetics. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction rate of the DBCO-azide cycloaddition is pH-dependent.[1][2] | Perform a pH optimization screen. Prepare a series of reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments to find the optimal condition for your specific reactants.[3] Generally, higher pH values (around 8.0-9.0) can increase the reaction rate.[1][2] |
| Incorrect Buffer Choice: The type of buffer can significantly influence the reaction kinetics. For instance, PBS has been shown to result in lower rate constants compared to HEPES at the same pH. | If possible, switch to a buffer known to enhance SPAAC kinetics, such as HEPES. However, be aware that in some cases, like with HEPES, increasing the pH may not lead to a faster reaction. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) if you are working with NHS-ester functionalized DBCO, as they will compete with the intended reaction. | |
| Degradation of this compound: Strained alkynes like DBCO can degrade, especially under certain conditions. | Ensure proper storage of your this compound reagent according to the manufacturer's instructions, typically at -20°C or colder. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately. | |
| Presence of Azide in Buffer: Buffers containing sodium azide are incompatible with DBCO reagents as the azide will react with the DBCO. | Ensure all buffers are free of sodium azide. If necessary, perform a buffer exchange using dialysis or a desalting column before initiating the reaction. | |
| Reaction is Too Slow | Low Reactant Concentration: SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both the this compound and the azide-containing molecule. | Increase the concentration of one or both reactants. Using a slight molar excess (1.5 to 3-fold) of one reactant can also help drive the reaction to completion. |
| Low Temperature: While SPAAC reactions can proceed at room temperature, kinetics are generally slower at lower temperatures. | If your biomolecules are stable at higher temperatures, consider running the reaction at 37°C to increase the rate. | |
| Formation of Side Products | Reaction with Thiols: DBCO can potentially react with free thiols, such as those from cysteine residues in proteins. | If your biomolecule contains free thiols that are not the intended target, consider using a thiol-capping agent prior to the SPAAC reaction. |
| Precipitation During Reaction | Poor Solubility of Reactants: While the PEG8 linker enhances hydrophilicity, the DBCO moiety is hydrophobic. High concentrations of this compound or the azide partner may lead to solubility issues. | Prepare stock solutions in a minimal amount of a water-miscible organic solvent like DMSO before diluting into the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10-20%) to not cause precipitation of your biomolecule. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a SPAAC reaction with this compound?
A1: While there isn't a single universal optimum, SPAAC reactions with DBCO are generally more efficient at slightly basic pH. A good starting point is a pH of 7.4, with a range of 7.0 to 8.5 often being effective. Studies have shown that for some cyclooctynes, higher pH values can generally increase the reaction rate. However, the optimal pH can be buffer-dependent and should be determined empirically for your specific system.
Q2: How does the choice of buffer affect the this compound reaction?
A2: The buffer can have a significant impact on the reaction kinetics. For example, at pH 7, reactions in HEPES buffer have been observed to be faster than in PBS. It is crucial to use buffers that do not contain primary or secondary amines, such as Tris or glycine, as these can compete with the desired reaction if your molecule of interest has an amine target. Recommended buffers include phosphate-buffered saline (PBS) and HEPES.
Q3: Can I perform the this compound reaction in organic solvents?
A3: While SPAAC reactions are prized for their efficiency in aqueous buffers, they can also be performed in organic solvents. For instance, reactions in dry DCM have been reported to work well. If your azide-containing molecule has poor aqueous solubility, using a co-solvent system with a water-miscible organic solvent like DMSO or DMF can be beneficial. However, ensure the final concentration of the organic solvent is compatible with the stability of your biomolecule.
Q4: How stable is the DBCO group on this compound at different pH values?
A4: The DBCO group is generally stable under a wide range of pH conditions commonly used for bioconjugation (pH 4-10). However, prolonged exposure to very acidic or basic conditions should be avoided. Some studies have noted degradation of DBCO at neutral pH in the presence of certain cellular components, suggesting that the stability can be context-dependent. It is always recommended to prepare fresh solutions of your this compound and use them promptly.
Q5: How can I monitor the progress of my this compound reaction?
A5: The progress of the reaction can be monitored by observing the disappearance of the DBCO group, which has a characteristic UV absorbance at approximately 309 nm. By taking aliquots of the reaction mixture at different time points and measuring the absorbance at this wavelength, you can track the consumption of the this compound. The final product can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Quantitative Data
The following table summarizes the effect of pH and buffer type on the second-order rate constants of a representative SPAAC reaction between a sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C. While not specific to this compound, these data provide a valuable reference for the expected trends.
Table 1: Influence of pH and Buffer on SPAAC Reaction Rates Data summarized from a study using sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C.
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Observations |
| PBS | 7.0 | 0.32 - 0.85 | Exhibited among the lowest rate constants. |
| HEPES | 7.0 | 0.55 - 1.22 | Showed the highest rate constants at neutral pH. |
| MES | 5.0 | Slower than at neutral pH | Reaction rates are generally lower at acidic pH. |
| Borate | 10.0 | Faster than at neutral pH | Higher pH values generally increase reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Azide-Modified Protein
This protocol provides a general guideline for the conjugation of this compound to a protein containing an azide group. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solution of this compound: Dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This solution should be prepared fresh before use.
-
Prepare Protein Solution: Ensure your azide-modified protein is in the desired reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). The buffer should be free of any azide-containing compounds.
-
Initiate the Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess of the DBCO reagent. A 2- to 10-fold molar excess of this compound over the protein is a common starting point. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubate: Gently mix the reaction mixture and incubate at room temperature for 4-12 hours or at 4°C overnight. For faster kinetics, the reaction can be incubated at 37°C if the protein is stable at this temperature.
-
Purification: Remove the excess, unreacted this compound and any byproducts using a suitable purification method such as size-exclusion chromatography or dialysis.
-
Analysis: Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling. This can be done using SDS-PAGE, which should show a shift in the molecular weight of the protein, and mass spectrometry for a more precise mass determination.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Logical relationship of pH and this compound reaction kinetics.
References
Technical Support Center: Purification of m-PEG8-DBCO Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for molecules conjugated with m-PEG8-DBCO (methoxy-poly(ethylene glycol)-dibenzocyclooctyne). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of your target molecule-PEG conjugates.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of this compound conjugates, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Conjugate | Non-specific Binding: The conjugate may be adsorbing to chromatography resins or filtration membranes. | - For Size Exclusion Chromatography (SEC), consider adding arginine to the mobile phase to minimize non-specific interactions. - For Tangential Flow Filtration (TFF), select a membrane material with low protein-binding characteristics.[1] - For Ion-Exchange Chromatography (IEX), adjust the pH or salt concentration of the buffers to optimize binding and elution conditions.[1] |
| Inappropriate Purification Method Selection: The chosen method may not be suitable for the specific conjugate. | - Ensure the molecular weight cut-off (MWCO) of the dialysis membrane or TFF cassette is appropriate, typically 3 to 6 times lower than the molecular weight of the conjugate.[1] - For SEC, choose a resin with a fractionation range that is suitable for the size difference between the conjugate and the unreacted this compound.[1] | |
| Poor Separation of Conjugate from Unreacted this compound | Insufficient Resolution: The purification method lacks the necessary resolving power. | - SEC: Optimize the column length and use a resin with a smaller bead size for higher resolution.[1] - TFF: Increase the number of diavolumes to improve the removal of the smaller, unreacted PEG reagent. - RP-HPLC/HILIC: Optimize the gradient elution profile to enhance the separation between the more hydrophobic/hydrophilic conjugate and the unreacted PEG. |
| Polydispersity of PEG Reagent: The this compound reagent may have a broad molecular weight distribution, causing it to co-elute with the conjugate in SEC. | - Characterize the molecular weight distribution of the starting this compound. - If size-based separation is challenging, consider alternative methods like IEX or Hydrophobic Interaction Chromatography (HIC) that separate based on charge or hydrophobicity, respectively. | |
| Presence of Unreacted Azide-Containing Molecule in Final Product | Incomplete Reaction: The conjugation reaction may not have proceeded to completion. | - Optimize the reaction conditions, such as the stoichiometry of reactants, reaction time, and temperature. |
| Co-elution: The unreacted molecule may have similar chromatographic properties to the conjugate. | - IEX: This method can be effective in separating the unconjugated protein from the PEGylated species. - RP-HPLC/HILIC: Adjusting the mobile phase composition and gradient can often resolve species with subtle differences in hydrophobicity. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my this compound conjugate?
The initial and most critical step is to choose the right purification method based on the physicochemical properties of your target molecule and the conjugate. The most common methods include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Tangential Flow Filtration (TFF), dialysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Q2: How can I remove the excess, unreacted this compound after the conjugation reaction?
Due to the significant size difference between the conjugate and the unreacted this compound, size-based separation techniques are highly effective.
-
Size Exclusion Chromatography (SEC): The larger conjugate will elute before the smaller, unreacted this compound.
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Tangential Flow Filtration (TFF) or Dialysis: By using a membrane with an appropriate molecular weight cut-off (MWCO), the smaller unreacted PEG can be washed away while retaining the larger conjugate.
Q3: My conjugate is a small molecule. Which purification method is most suitable?
For PEGylated small molecules, chromatographic techniques are generally preferred due to the smaller size difference between the conjugate and the unreacted PEG.
-
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity and is often effective for purifying PEGylated small molecules.
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and hydrophilic compounds and can be a good alternative to RP-HPLC.
Q4: How can I confirm that my purification was successful and that I have a pure conjugate?
A combination of analytical techniques is recommended to assess the purity of your this compound conjugate:
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SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein compared to the unconjugated protein.
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HPLC (SEC, RP-HPLC): To quantify the percentage of the purified conjugate and detect any remaining impurities.
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Mass Spectrometry (MS): To confirm the identity of the conjugate by detecting the expected mass increase after PEGylation.
Q5: What are the storage recommendations for this compound and its conjugates?
This compound should be stored at -20°C. For DBCO-modified proteins, storage at 4°C or -20°C is recommended, and buffers containing azides or thiols should be avoided for long-term storage. The stability of the final conjugate will depend on the nature of the target molecule.
Experimental Protocols
Protocol 1: Purification of a Protein-m-PEG8-DBCO Conjugate using Size Exclusion Chromatography (SEC)
Objective: To separate the high molecular weight protein-PEG conjugate from the smaller, unreacted this compound and any unconjugated protein.
Materials:
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Crude conjugation reaction mixture
-
SEC column with an appropriate fractionation range
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Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the unconjugated protein (if any), and finally the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions corresponding to the different elution peaks.
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Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure conjugate.
Protocol 2: Removal of Unreacted this compound using Dialysis
Objective: To remove small, unreacted this compound from a larger protein-PEG conjugate.
Materials:
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Crude conjugation reaction mixture
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Dialysis tubing with an appropriate MWCO (3-6 times lower than the conjugate's molecular weight)
-
Dialysis buffer (e.g., PBS, pH 7.4)
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Large beaker and stir plate
Procedure:
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Prepare the Dialysis Membrane: Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette the crude reaction mixture into the tubing, leaving some headspace. Remove air bubbles and seal the other end with a second clip.
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Dialysis: Immerse the sealed dialysis bag in a large volume of cold dialysis buffer (e.g., 100-200 times the sample volume). Stir the buffer gently on a stir plate at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 3-4 hours for the first day to maintain a high concentration gradient for efficient diffusion of the unreacted PEG. The final dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and pipette the purified conjugate solution into a clean tube.
Visualizations
Caption: Experimental workflow for this compound conjugation and purification.
Caption: Troubleshooting decision tree for purification of this compound conjugates.
References
Validation & Comparative
The Researcher's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Comparative Analysis of m-PEG8-DBCO and Other Cyclooctynes
In the landscape of bioconjugation, strain-promoted azide-alkyne cycloaddition (SPAAC) stands out as a cornerstone of copper-free click chemistry, enabling researchers to forge stable covalent bonds in complex biological environments. The choice of the cyclooctyne reagent is a critical determinant of the success of these reactions, influencing kinetics, stability, and solubility. This guide provides a detailed comparison of m-PEG8-Dibenzocyclooctyne (m-PEG8-DBCO) with other commonly employed cyclooctynes, supported by experimental data and protocols to empower researchers in drug development and various scientific disciplines.
Performance Comparison: Kinetics, Stability, and Solubility
The efficacy of a cyclooctyne in SPAAC is primarily judged by its reaction kinetics, stability under physiological conditions, and solubility in aqueous media. Dibenzocyclooctyne (DBCO) derivatives are renowned for their high reactivity, which is attributed to the significant ring strain and the electronic effects of the fused benzene rings.[] The inclusion of a polyethylene glycol (PEG) linker, such as the eight-unit chain in this compound, further enhances the utility of the DBCO core.[2][3]
The PEG linker not only improves aqueous solubility but can also positively impact reaction kinetics by mitigating steric hindrance, as observed in studies comparing PEGylated and non-PEGylated DBCO-antibody conjugates.[4] While direct kinetic data for this compound is not extensively published, the performance of other PEGylated DBCO reagents suggests that it would exhibit favorable kinetics and solubility.
Table 1: Comparative Performance of Common Cyclooctynes in SPAAC Reactions
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO Derivatives (General) | ~0.6 - 1.0[5] | High reactivity, good stability in aqueous buffers. |
| This compound (Inferred) | Expected to be within the range of other DBCO derivatives, potentially enhanced due to the PEG linker. | High aqueous solubility, reduced steric hindrance. |
| DBCO-PEG5-Trastuzumab | 0.18–0.37 | PEG linker enhances reaction rate compared to the non-PEGylated version. |
| Sulfo-DBCO-amine | 0.32–1.22 | Sulfonation increases water solubility. |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO, but with slower kinetics. |
| Difluorinated Cyclooctyne (DIFO) | Generally faster than DBCO. | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Dibenzocyclooctyne (DIBO) | ~0.3 - 0.7 | Robust reactivity, structurally similar to DBCO. |
The Underlying Chemistry: The SPAAC Reaction
The power of SPAAC lies in its bioorthogonality; the azide and cyclooctyne groups react selectively with each other without interfering with native biological functional groups. The reaction proceeds via a [3+2] cycloaddition mechanism, driven by the release of ring strain in the cyclooctyne, to form a stable triazole linkage.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed protocols for determining the kinetic performance of cyclooctynes in SPAAC reactions.
Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of reactants and the formation of the product over time.
Materials:
-
Cyclooctyne of interest (e.g., this compound)
-
Azide reactant (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., mesitylene or 1,3,5-trioxane)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent of a known concentration.
-
In an NMR tube, mix the cyclooctyne and internal standard solutions.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the azide stock solution to the NMR tube and start recording spectra at regular intervals.
-
Process the spectra and integrate the signals corresponding to a characteristic peak of the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the initial concentration of the azide (if in excess).
Protocol 2: Stability Assessment of Cyclooctynes
Evaluating the stability of the cyclooctyne reagent under relevant experimental conditions is crucial for ensuring reliable conjugation.
Materials:
-
Cyclooctyne-conjugated biomolecule (e.g., DBCO-antibody)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Azide-containing fluorescent probe
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Prepare a solution of the cyclooctyne-conjugated biomolecule in the desired buffer.
-
Incubate the solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.
-
Add a molar excess of the azide-containing fluorescent probe to the aliquot.
-
Allow the SPAAC reaction to proceed to completion.
-
Measure the fluorescence intensity of the resulting solution.
-
A decrease in fluorescence intensity over the incubation time indicates a loss of reactivity of the cyclooctyne, and thus, its instability. One study found that a DBCO-modified antibody loses approximately 3-5% of its reactivity towards azides over four weeks when stored at 4°C or -20°C.
Choosing the Right Cyclooctyne: A Logical Approach
The selection of an appropriate cyclooctyne is a multi-faceted decision that depends on the specific requirements of the application.
References
A Comparative Guide to m-PEG8-DBCO Labeled Antibodies for Researchers
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is paramount for the development of effective diagnostics and therapeutics. This guide provides a detailed comparison of m-PEG8-DBCO, a popular linker for antibody labeling, with a common alternative, Maleimide-PEG8. This comparison is supported by a summary of experimental data, detailed protocols for key characterization assays, and a visual workflow to guide your research.
Performance Comparison: this compound vs. Maleimide-PEG8
The choice of linker chemistry significantly impacts the performance of an antibody conjugate. Here, we compare this compound, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," with Maleimide-PEG8, which relies on the reaction with free thiols.
| Feature | This compound | Maleimide-PEG8 | Key Considerations |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition to Thiols | SPAAC is a bioorthogonal reaction, meaning it does not interfere with native biological processes, leading to fewer side reactions.[1] Maleimide chemistry targets cysteine residues, which may require reduction of native disulfide bonds, potentially impacting antibody structure. |
| Specificity | High: Azides are not naturally present in most biological systems. | Moderate: Can react with other nucleophiles besides thiols, although reactivity with thiols is favored at neutral pH. | The high specificity of DBCO-azide reactions minimizes off-target labeling. |
| Reaction Conditions | Physiological pH (typically 6.5-8.5), room temperature. | Typically pH 6.5-7.5 for thiol specificity. | Both chemistries operate under mild conditions suitable for antibodies. |
| Stability of Linkage | High: The resulting triazole ring is highly stable.[1] | Moderate: The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione. | The stability of the linkage is crucial for in vivo applications to prevent premature release of the conjugated molecule. |
| Conjugation Efficiency | Generally high, dependent on the efficiency of azide incorporation into the partner molecule. | High, dependent on the availability of free thiols on the antibody. | Efficiency can be influenced by steric hindrance and the specific protein being labeled. |
| Serum Stability | Generally high due to the stable triazole linkage. DBCO itself can have some instability in acidic conditions or in the presence of thiols over extended periods.[2] | Can be variable. The succinimide ring can undergo hydrolysis, which stabilizes the linkage, but the thioether bond can still be labile. | For therapeutic applications, high serum stability is critical to ensure the conjugate reaches its target intact. |
Experimental Characterization of this compound Labeled Antibodies
Thorough characterization is essential to ensure the quality and consistency of your antibody conjugate. Below are detailed protocols for key analytical techniques.
Experimental Protocols
1. SDS-PAGE Analysis of Labeled Antibody
-
Objective: To confirm the increase in molecular weight of the antibody after conjugation with this compound and to assess the purity of the conjugate.
-
Materials:
-
Labeled and unlabeled antibody samples
-
SDS-PAGE loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient gel)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
-
-
Procedure:
-
Prepare antibody samples by diluting them to a final concentration of 1 mg/mL in PBS.
-
Mix 10 µL of each antibody sample with 10 µL of 2x SDS-PAGE loading buffer. For reduced samples, use a loading buffer containing a reducing agent.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load 15-20 µL of each sample and a protein molecular weight standard into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.
-
Destain the gel until clear bands are visible against a transparent background.
-
Image the gel and compare the migration of the labeled antibody to the unlabeled control. A shift to a higher molecular weight indicates successful conjugation.
-
2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis
-
Objective: To determine the percentage of monomer, aggregate, and fragment in the labeled antibody preparation.
-
Materials:
-
Labeled and unlabeled antibody samples
-
SEC-HPLC system with a UV detector
-
SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare antibody samples to a concentration of 1 mg/mL in the mobile phase.
-
Inject 20-50 µL of each sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the percentage of each species to assess the purity and aggregation level of the conjugate.
-
3. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
-
Objective: To determine the kinetic parameters (kon, koff) and the binding affinity (KD) of the labeled antibody to its antigen.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Antigen for immobilization
-
Labeled and unlabeled antibody samples as analytes
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the antigen onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of the labeled and unlabeled antibodies in the running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject the antibody dilutions over the antigen-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each antibody injection using a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters of the labeled antibody to the unlabeled antibody to assess any impact of the conjugation on binding affinity.
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps in the characterization of an this compound labeled antibody.
Conclusion
The this compound linker offers a robust and specific method for antibody conjugation with high stability, making it an excellent choice for a wide range of research and development applications. Its bioorthogonal nature minimizes side reactions and preserves the integrity of the antibody. In contrast, while Maleimide-PEG8 provides a simpler conjugation strategy, the potential for off-target reactions and the lower stability of the resulting linkage require careful consideration, especially for in vivo studies. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the desired stability, the nature of the molecule to be conjugated, and the intended use of the final antibody conjugate. Thorough characterization using the methods outlined in this guide is crucial to ensure the quality, consistency, and efficacy of your this compound labeled antibody.
References
A Comparative Guide to Validating m-PEG8-DBCO Conjugation Efficiency by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of conjugation efficiency is paramount to ensure the quality, efficacy, and reproducibility of their work. The use of discrete polyethylene glycol (dPEG®) linkers, such as m-PEG8-DBCO, in conjunction with strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," offers a highly specific and efficient method for linking molecules. This guide provides an objective comparison of mass spectrometry for validating this compound conjugation efficiency against other common analytical techniques, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Techniques
Mass spectrometry stands out as a primary tool for the characterization of this compound conjugates due to its ability to provide direct and precise mass measurements, thus confirming successful conjugation and allowing for the determination of the degree of substitution. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) offer complementary information and can also be employed for quantitative analysis. The following table summarizes the key quantitative performance metrics of these techniques for the analysis of PEGylated biomolecules.
| Analytical Technique | Parameter | Typical Performance | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | ||||
| LC-ESI-MS | Mass Accuracy | < 5 ppm | High resolution and mass accuracy, suitable for complex mixtures, allows for tandem MS for site identification.[1] | Sensitive to salts and detergents in the sample, spectra can be complex due to multiple charge states.[1] |
| Limit of Detection (LOD) | Low ng on-column[2] | High sensitivity. | ||
| Dynamic Range | > 2 orders of magnitude[3] | Wide quantitative range. | ||
| MALDI-TOF MS | Mass Accuracy | < 50 ppm | Rapid analysis, less susceptible to sample contaminants, provides accurate average molecular weight.[1] | Primarily provides qualitative information, may have lower resolution compared to ESI-based methods. |
| Precision (%RSD) | 6-12% for quantitative applications | Good for determining the degree of PEGylation. | ||
| High-Performance Liquid Chromatography (HPLC) | ||||
| Size-Exclusion (SEC) with RI Detection | Limit of Detection (LOD) | 10 µg/mL for free PEG | Good for separating species based on size. | Lower sensitivity compared to other detectors, sensitive to temperature and pressure changes. |
| Limit of Quantitation (LOQ) | 25 µg/mL for free PEG | |||
| Precision (%RSD) | < 2.9% for peak area | High reproducibility. | ||
| Linearity (r²) | ≥ 0.99 (10-250 µg/mL) | Good for quantification of unreacted PEG. | ||
| Capillary Electrophoresis (CE) | Precision (%RSD) | 1-2% for peak areas | High resolution, low sample consumption. | Quantitative reproducibility can be challenging. |
| 1.4-2.3% (normalized) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for validating this compound conjugation efficiency by mass spectrometry and the logical relationship between different analytical steps.
Experimental workflow for this compound conjugation and validation.
Logical approach to comprehensive conjugate characterization.
Experimental Protocols
Protocol 1: Validation of this compound Conjugation by LC-ESI-MS
This protocol outlines a general procedure for the analysis of a protein conjugated with this compound using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).
1. Sample Preparation:
-
Conjugation Reaction: React the azide-modified protein with a 2- to 10-fold molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 4-24 hours at room temperature or 37°C.
-
Purification: Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Desalting: It is crucial to remove non-volatile salts from the sample before MS analysis. This can be achieved using a desalting column or buffer exchange into a volatile buffer like ammonium acetate or ammonium bicarbonate.
2. LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C4 or C8) suitable for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation of the unconjugated and conjugated protein.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected m/z of the unconjugated and conjugated protein.
-
3. Data Analysis:
-
Deconvolution: The raw mass spectrum will show a series of multiply charged ions. Use deconvolution software to convert this to a zero-charge mass spectrum.
-
Mass Shift Calculation: Compare the deconvoluted mass of the conjugated protein to the unconjugated protein. The mass difference should correspond to the mass of the this compound linker (approximately 617.7 Da).
-
Conjugation Efficiency: The relative peak areas of the deconvoluted masses for the unconjugated and conjugated protein can be used to estimate the conjugation efficiency. The presence of peaks corresponding to the addition of one, two, or more PEG linkers will reveal the degree of substitution.
Protocol 2: Validation of this compound Conjugation by MALDI-TOF MS
This protocol provides a general method for the analysis of this compound conjugates using Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF MS).
1. Sample Preparation:
-
Conjugation and Purification: Follow the same steps as in Protocol 1 for the conjugation reaction and purification.
-
Matrix Selection: A suitable matrix is crucial for successful MALDI analysis. For proteins, sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA) are commonly used.
-
Sample Spotting:
-
Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Mix the purified conjugate solution with the matrix solution.
-
Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
2. MALDI-TOF MS Parameters:
-
Instrument Mode: Typically operated in linear mode for higher sensitivity with large molecules.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal to avoid fragmentation of the conjugate.
-
Mass Range: Set the mass range to encompass the expected molecular weights of the unconjugated and conjugated protein.
3. Data Analysis:
-
Mass Determination: The resulting spectrum will show peaks corresponding to the singly and multiply charged ions of the unconjugated and conjugated protein.
-
Degree of Substitution: The mass difference between the peaks will indicate the number of this compound molecules attached to the protein. The distribution of these peaks can be used to assess the heterogeneity of the PEGylation.
Protocol 3: Peptide Mapping for Site-Specific Conjugation Analysis
For applications requiring confirmation of the conjugation site, peptide mapping by LC-MS/MS is the gold standard.
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature the purified conjugate (and a non-conjugated control) in a buffer containing a chaotropic agent like urea or guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate the resulting free thiols with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Analysis:
-
LC Separation: Separate the peptides using a reverse-phase HPLC column with a gradient of increasing acetonitrile.
-
MS/MS Fragmentation: Use a data-dependent acquisition mode where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).
3. Data Analysis:
-
Database Searching: Use a protein database search engine to identify the peptides from their fragmentation patterns.
-
Site Identification: In the data from the conjugated sample, search for peptides that show a mass shift corresponding to the this compound linker. The sequence of this peptide will reveal the amino acid residue to which the linker is attached.
References
The Influence of PEG Spacer Length in DBCO Linkers: A Comparative Analysis for Optimal Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount for achieving desired therapeutic outcomes. The linker component, which connects the targeting moiety to the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, dibenzocyclooctyne (DBCO) linkers featuring polyethylene glycol (PEG) spacers have gained prominence for their utility in copper-free click chemistry. The length of the PEG spacer is a critical design parameter that can be modulated to fine-tune the properties of the final bioconjugate. This guide provides a comprehensive comparative analysis of different length PEG spacers in DBCO linkers, supported by experimental data and detailed protocols, to facilitate the selection of the optimal linker for specific research and development needs.
Impact of PEG Spacer Length on Key Performance Parameters
The length of the PEG spacer in a DBCO linker significantly influences the physicochemical and biological properties of the resulting conjugate. Longer PEG chains generally enhance hydrophilicity, which can be crucial for mitigating the aggregation often associated with hydrophobic payloads.[1] This improved solubility contributes to better stability and in vivo performance of ADCs.[2][3] Conversely, the impact on reaction kinetics and cellular uptake can be more nuanced and dependent on the specific biological system.
Physicochemical Properties and Reaction Efficiency
The incorporation of a hydrophilic PEG spacer can improve the aqueous solubility of both the linker and the final conjugate, which is particularly beneficial when working with hydrophobic drugs.[1][4] Longer PEG chains can also provide greater accessibility to the reactive DBCO group, potentially leading to improved conjugation efficiency. However, the relationship between PEG length and the final drug-to-antibody ratio (DAR) can be complex, with some studies indicating that intermediate PEG lengths may yield higher drug loading.
Pharmacokinetics and In Vivo Performance
A key advantage of PEGylation is its ability to increase the hydrodynamic radius of the bioconjugate, which leads to reduced renal clearance and a prolonged circulation half-life. This enhanced pharmacokinetic profile can result in greater accumulation of the therapeutic agent at the target site. Studies have shown a direct correlation between increasing PEG spacer length and slower ADC clearance, although this effect may plateau beyond a certain length (e.g., PEG8). While longer PEG chains generally improve in vivo efficacy, they can sometimes lead to a slight reduction in immediate in vitro cytotoxicity due to steric hindrance.
Cellular Targeting and Uptake
The length of the PEG spacer can influence how a bioconjugate interacts with its target cell. Longer PEG chains can create a "stealth" effect, reducing non-specific uptake by cells of the mononuclear phagocyte system. However, the optimal PEG length for specific cell targeting can vary. For instance, one study found that while a shorter PEG linker (0.65 kDa) was optimal for targeting a dendritic cell line, a longer PEG linker (5 kDa) was required for efficient accumulation in primary dendritic cells.
Quantitative Data Comparison
To facilitate a direct comparison, the following tables summarize quantitative data on the impact of different PEG spacer lengths on key performance indicators of DBCO-linker-based bioconjugates.
| Linker | Average DAR | Comments | Reference |
| DBCO-PEG4 | 2.5 | Lower drug loading observed. | |
| DBCO-PEG6 | 5.0 | Higher drug loading achieved. | |
| DBCO-PEG8 | 4.8 | High drug loading, similar to PEG6. | |
| DBCO-PEG12 | 3.7 | Intermediate drug loading. | |
| DBCO-PEG24 | 3.0 | Lower drug loading compared to intermediate lengths. |
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). Data adapted from a study conjugating a maleimide-PEGx-MMAD payload to a reduced antibody. The results suggest that intermediate PEG spacer lengths may facilitate higher drug loading.
| Linker | Clearance (mL/day/kg) | Comments | Reference |
| No PEG | ~15 | Rapid clearance. | |
| PEG2 | ~10 | Reduced clearance compared to no PEG. | |
| PEG4 | ~7 | Further reduction in clearance. | |
| PEG8 | ~5 | Significant reduction in clearance, effect plateaus. | |
| PEG12 | ~5 | Similar clearance to PEG8. | |
| PEG24 | ~5 | No significant further reduction in clearance. |
Table 2: Impact of PEG Spacer Length on ADC Clearance in Rats. Data compiled from studies on ADCs with varying PEG linker lengths. Increasing PEG length generally decreases clearance, with the most significant improvements observed up to PEG8.
| Linker | Relative In Vitro Cytotoxicity (IC50) | Comments | Reference |
| No PEG | 1x | Baseline cytotoxicity. | |
| PEG4 (4 kDa) | 4.5x higher | Reduced cytotoxicity compared to no PEG. | |
| PEG10 (10 kDa) | 22x higher | Further reduction in cytotoxicity with longer PEG chain. |
Table 3: Impact of PEG Spacer Length on In Vitro Cytotoxicity. Data from a study on affibody-based drug conjugates. Longer PEG chains can lead to a decrease in immediate in vitro potency, a factor to consider in the context of improved in vivo performance.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates with different PEG spacer lengths.
Antibody Conjugation with DBCO-PEG-NHS Ester
This protocol describes the conjugation of a DBCO-PEGn-NHS ester to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEGn-NHS ester (n=4, 8, 12, etc.) dissolved in anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, prepare a 3.5 mM stock solution of the DBCO-PEGn-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the DBCO-PEGn-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove unreacted linker by size-exclusion chromatography (e.g., Zeba™ spin desalting columns) or dialysis.
Characterization of DBCO-PEG-Antibody Conjugates
SDS-PAGE:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached DBCO-PEG-payload. Note that PEGylated proteins may migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight. Native PAGE can be an alternative to avoid interactions between PEG and SDS.
SEC-HPLC:
-
Use size-exclusion chromatography to assess the purity and aggregation of the conjugate. An increase in retention time compared to the unconjugated antibody is expected.
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload using their respective molar extinction coefficients. The DAR is the molar ratio of the payload to the antibody.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug loading.
In Vitro Cytotoxicity Assay
This assay evaluates the potency of the ADC on a target cell line.
Procedure:
-
Cell Seeding: Seed target cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG spacer lengths.
-
Incubation: Incubate for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 value for each ADC to determine its cytotoxic potency.
Visualizing Experimental Workflows
Conclusion
The length of the PEG spacer in DBCO linkers is a critical parameter that allows for the fine-tuning of the properties of bioconjugates. While longer PEG chains generally offer advantages in terms of solubility, stability, and pharmacokinetics, there can be a trade-off with in vitro potency and the optimal length for cell targeting can be context-dependent. A systematic and comparative evaluation of different PEG spacer lengths, using the experimental approaches outlined in this guide, is crucial for the rational design and development of effective and safe biotherapeutics. By carefully considering the interplay between the antibody, the payload, the target, and the linker, researchers can optimize the performance of their DBCO-linked conjugates for a wide range of applications in medicine and biotechnology.
References
A Comparative Guide to Copper-Free Click Chemistry for In Vivo Studies
For researchers, scientists, and drug development professionals venturing into in vivo bioconjugation, the choice of chemical ligation strategy is critical. An ideal reaction must be highly selective, proceed under physiological conditions without interfering with biological processes, and exhibit minimal toxicity. This guide provides a comprehensive comparison of copper-free click chemistry, a cornerstone of bioorthogonal chemistry, with its primary alternatives for in vivo applications.
Copper-free click chemistry, predominantly the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field by eliminating the cytotoxic copper catalyst required in traditional click chemistry. This key advantage has paved the way for its widespread use in live-cell imaging, in vivo tracking of biomolecules, and the development of targeted therapeutics.[1][2][3] However, the landscape of in vivo bioconjugation is continually evolving, with other powerful techniques such as tetrazine ligation offering distinct advantages in specific contexts.
This guide will objectively compare the performance of copper-free click chemistry with its main in vivo alternatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of In Vivo Bioconjugation Chemistries
The selection of an in vivo bioconjugation method hinges on a balance of factors including reaction speed, stability of the reactants and products, and perhaps most importantly, biocompatibility. The following tables summarize key quantitative data for the most prominent copper-free click chemistry and its alternatives.
Table 1: Reaction Kinetics of In Vivo Bioconjugation Methods
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Highly bioorthogonal; kinetics tunable with different cyclooctynes. | |
| Azide + DIBO | ~0.1 - 1 | Good balance of reactivity and stability. | |
| Azide + DBCO | ~0.3 - 1 | Widely used due to commercial availability and good kinetics. | |
| Azide + BCN | ~0.1 - 0.5 | Smaller and less hydrophobic than DBCO, can be beneficial for solubility. | |
| Azide + DIFO | ~0.1 - 0.7 | Fluorination increases reactivity. | |
| Tetrazine Ligation (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | Up to ~10⁶ | Exceptionally fast kinetics, ideal for rapid labeling and pre-targeting applications.[4] |
| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | ~2000 | Very rapid reaction.[5] | |
| Dipyridyl-s-tetrazine + d-TCO | ~366,000 | Dioxolane-fused TCO shows excellent reactivity and stability. | |
| Staudinger Ligation | Azide + Phosphine | ~0.0025 | One of the first bioorthogonal reactions; relatively slow kinetics. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | ~10⁻³ - 10³ | Reversible reaction; kinetics are pH-dependent and can be accelerated by catalysts. |
| Retro-Diels-Alder Ligation | Oxanorbornadiene + Diene | Slow, requires elevated temperatures | Thermally controlled release applications. |
| Photoclick Chemistry | Tetrazole + Alkene | Light-dependent | Offers spatiotemporal control over the ligation. |
Table 2: In Vivo Stability and Biocompatibility
| Reaction | Reactant/Conjugate Stability | In Vivo Cytotoxicity |
| SPAAC | DBCO conjugates have shown good stability in vivo. PEGylation of a DBCO-conjugated peptide increased its half-life significantly. DBCO itself showed some degradation in immune phagocytes after 24 hours. | Generally considered highly biocompatible due to the absence of a copper catalyst. In vitro studies show low cytotoxicity for DBCO and Ac4ManNAz at concentrations up to 100 µM. In vivo studies with DBCO showed no systemic toxicity based on H&E staining of major organs. |
| Tetrazine Ligation | The stability of tetrazines and TCOs in vivo can be a concern. TCOs can isomerize to the less reactive cis-isomer. However, more stable derivatives have been developed. Some tetrazine-based conjugates have shown good in vivo stability. | Generally considered biocompatible. However, the stability of the reagents can influence their in vivo behavior and potential for off-target reactions. No specific LD50 values for common tetrazine ligation reagents were found in the reviewed literature. |
| Staudinger Ligation | Phosphine reagents are susceptible to oxidation in vivo, which can be a limitation. | Considered one of the safest and most biocompatible methods, despite slower kinetics. |
| Oxime/Hydrazone Ligation | The resulting oxime/hydrazone bond can be reversible, especially at acidic pH, which can be a limitation for long-term studies. | The reagents are generally well-tolerated in vivo. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in vivo bioconjugation experiments. Below are representative protocols for SPAAC and tetrazine ligation.
Protocol 1: In Vivo Labeling of Cell-Surface Glycans using SPAAC
This protocol describes the metabolic labeling of cell-surface sialic acids with an azide-containing sugar followed by in vivo labeling with a DBCO-functionalized probe.
Materials:
-
Mice
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Vehicle (e.g., 70% DMSO in PBS)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
Procedure:
-
Metabolic Labeling:
-
Administer Ac₄ManNAz (e.g., 300 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection once daily for 7 days. This allows for the metabolic incorporation of azide groups into cell-surface glycans.
-
-
In Vivo Ligation:
-
On day 8, administer the DBCO-conjugated fluorescent dye (e.g., 0.16 mmol/kg) via i.p. or intravenous (i.v.) injection.
-
-
Imaging and Analysis:
-
At desired time points (e.g., 1, 4, 24 hours) post-injection of the DBCO probe, anesthetize the mice.
-
Perform in vivo imaging using an appropriate imaging system (e.g., IVIS for fluorescence imaging).
-
For ex vivo analysis, sacrifice the animals, harvest tissues of interest (e.g., spleen, liver, heart), and prepare tissue lysates or sections for fluorescence microscopy or western blot analysis to detect the labeled biomolecules.
-
Protocol 2: Pretargeted In Vivo Imaging using Tetrazine Ligation
This protocol outlines a pre-targeting strategy where a TCO-modified antibody is first administered, followed by a radiolabeled tetrazine for PET imaging.
Materials:
-
Tumor-bearing mice
-
TCO-conjugated antibody targeting a tumor-specific antigen
-
Radiolabeled tetrazine (e.g., ¹⁸F- or ⁶⁴Cu-labeled)
-
Clearing agent (optional, e.g., a tetrazine-functionalized polymer)
-
PET scanner
-
Anesthesia
Procedure:
-
Antibody Administration:
-
Administer the TCO-conjugated antibody to the tumor-bearing mice via i.v. injection. Allow sufficient time (e.g., 24-72 hours) for the antibody to accumulate at the tumor site and clear from circulation.
-
-
Clearing Agent Administration (Optional):
-
To improve the tumor-to-background signal ratio, a clearing agent can be administered to remove any remaining circulating TCO-antibody.
-
-
Radiolabeled Tetrazine Administration:
-
Administer the radiolabeled tetrazine via i.v. injection. The tetrazine will rapidly react with the TCO-antibody localized at the tumor.
-
-
PET Imaging:
-
At various time points post-tetrazine injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform PET imaging to visualize the tumor.
-
Visualization of Key Concepts
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Inverse Electron-Demand Diels-Alder (IEDDA) or Tetrazine Ligation.
Caption: Workflow for pre-targeted in vivo imaging.
Conclusion
Copper-free click chemistry, particularly SPAAC, offers a robust and biocompatible platform for in vivo bioconjugation. Its primary advantage lies in the elimination of cytotoxic copper catalysts, making it a go-to choice for a wide range of applications in living systems. However, for applications demanding extremely rapid kinetics, such as in vivo pre-targeting for imaging and therapy, tetrazine ligation has emerged as a powerful alternative with reaction rates that are orders of magnitude faster.
The choice between these methods should be guided by the specific requirements of the experiment. For applications where high reaction speed is paramount, tetrazine ligation is often the superior choice. For studies that require the introduction of a very small bioorthogonal handle and where slightly slower kinetics are acceptable, SPAAC remains an excellent and widely used option. Other alternatives like Staudinger and oxime/hydrazone ligations offer their own unique features but are generally less employed for in vivo applications due to slower kinetics or reversibility.
The continuous development of new reagents with improved reactivity, stability, and biocompatibility for all these methods promises to further expand the toolkit available to researchers, enabling ever more sophisticated studies of biological processes in their native context. This guide provides a foundational understanding and practical data to aid in navigating these choices for successful in vivo bioconjugation.
References
Evaluating the Biocompatibility of m-PEG8-DBCO Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical determinant of the therapeutic efficacy and safety of a drug candidate. While poly(ethylene glycol) (PEG) has long been the industry standard for improving the pharmacokinetic profiles of biologics, concerns regarding its potential immunogenicity and the impact of its functional moieties on biocompatibility have prompted the exploration of alternatives. This guide provides an objective comparison of m-PEG8-DBCO (methoxy-polyethylene glycol with a dibenzocyclooctyne group) conjugates with other bioconjugation strategies, supported by experimental data, to inform the selection of the optimal linker for your research needs.
Executive Summary
This guide evaluates the biocompatibility of this compound conjugates, focusing on cytotoxicity, immunogenicity, and cellular uptake. Direct comparisons are made with alternative hydrophilic polymers, namely polysarcosine (pSar) and zwitterionic polymers. While this compound offers the advantages of a well-defined PEG spacer for improved solubility and the efficiency of copper-free click chemistry, the hydrophobicity of the DBCO moiety can present biocompatibility challenges. Alternatives such as pSar and zwitterionic polymers often exhibit superior biocompatibility profiles, with lower immunogenicity and, in some cases, enhanced cellular uptake, making them compelling alternatives for the development of next-generation bioconjugates.
Data Presentation: A Comparative Analysis of Biocompatibility
The following tables summarize the key biocompatibility parameters for this compound conjugates and its alternatives. It is important to note that direct head-to-head quantitative comparisons in identical experimental setting are limited in the published literature. The data presented is a synthesis of findings from various studies on the individual components and their conjugates.
Table 1: In Vitro Cytotoxicity
| Conjugate/Polymer | Cell Line(s) | Assay | Key Findings |
| PEG Derivatives | Caco-2, HeLa, L929 | MTT, Neutral Red | Cytotoxicity is dependent on molecular weight and concentration. Lower molecular weight PEGs tend to be more cytotoxic.[1][2] |
| m-PEG-DBCO Conjugates | A549, Breast Cancer Cells | Cellular Uptake Studies | DBCO functionalization can increase cellular uptake compared to standard PEGylated liposomes.[3][] No specific IC50 values are readily available. |
| Polysarcosine (pSar) | Various | Not specified | Generally reported to have low toxicity and to be non-immunogenic.[5] |
| Zwitterionic Polymers (e.g., PCB) | Various | Cytokine Release | Can induce cytokine expression in vitro and in vivo, with some zwitterionic polymers being more immunotoxic than PEG. |
| PEGylated Lipid Nanocarriers | Caco-2, HEK | Cell Viability | Non-toxic at concentrations ≤0.05% (v/v). |
| Zwitterionic Lipid Nanocarriers | Caco-2, HEK | Cell Viability | Negligible cytotoxicity even at the highest tested concentration of 1% (v/v). |
Table 2: Immunogenicity
| Conjugate/Polymer | Key Immunogenicity Aspects |
| PEG Derivatives | Can elicit anti-PEG antibodies, leading to accelerated blood clearance and potential hypersensitivity reactions. |
| m-PEG-DBCO Conjugates | The hydrophobic DBCO moiety can lead to protein aggregation, which may increase the risk of complement activation and an immune response. |
| Polysarcosine (pSar) | Considered non-immunogenic and does not elicit anti-polymer antibodies. |
| Zwitterionic Polymers | Generally considered immunologically inert, with a reduced risk of immunogenic reactions compared to PEG. |
Table 3: In Vivo Biocompatibility
| Conjugate/Polymer | Animal Model | Key Findings |
| High-Molecular-Weight PEGs | Sprague Dawley Rats | No significant signs of toxicity at the tested doses, though cellular vacuolation in some tissues has been observed. |
| PEGylated Nanoparticles | Mice | Can induce cytokine expression. |
| Polysarcosine (pSar) Conjugates | Mice | Elicits considerably fewer anti-drug antibodies compared to PEG conjugates. |
| Zwitterionic Polymer-Coated Nanoparticles | Mice | Can induce a higher release of proinflammatory cytokines compared to PEG-coated nanoparticles. |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and treat the cells with various concentrations of the test conjugate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 28 µL of a 2 mg/mL solution of MTT to each well.
-
Incubate the cells for 1.5 hours at 37 °C.
-
Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Neutral Red Uptake Assay for Cytotoxicity
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Plate cells in a 96-well plate at a concentration of 1×10⁴ cells/well and incubate for 24 hours.
-
Replace the medium with medium containing different concentrations of the test conjugate and incubate for 72 hours.
-
Remove the treatment medium and add 150 μl of Neutral Red medium to each well.
-
Incubate for 3 hours at 37°C in a CO₂ incubator.
-
Remove the medium and wash the cells with 1X PBS.
-
Add 100 μl of Neutral Red destaining solution (50% ethanol, 1% glacial acetic acid).
-
Record the optical density at 540 nm using an ELISA plate reader.
-
Cell viability is calculated as a ratio of the control.
Mandatory Visualizations
Signaling Pathway: Complement Activation by PEGylated Conjugates
PEGylated materials can activate the complement system, a key component of the innate immune system, primarily through the lectin and alternative pathways. This can lead to the generation of anaphylatoxins and the opsonization of the conjugate, resulting in its rapid clearance and potential hypersensitivity reactions. The hydrophobic nature of the DBCO moiety may further contribute to this by promoting protein aggregation on the conjugate's surface.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The evaluation of a conjugate's cytotoxicity is a fundamental step in biocompatibility testing. The following workflow outlines the key stages of in vitro cytotoxicity assessment using the MTT and Neutral Red assays.
Logical Relationship: Factors Influencing Biocompatibility of this compound
The overall biocompatibility of an this compound conjugate is a multifactorial issue, influenced by the properties of both the PEG chain and the DBCO moiety, as well as the characteristics of the conjugated molecule.
References
- 1. Zwitterionic polymer with minimal reactivity against PEG antibodies to enhance the therapeutic effects of cytokine-targeting DNA aptamer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. PLGA(10k)-PEG(2k)-DBCO | BroadPharm [broadpharm.com]
- 3. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 5. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Precision Bioconjugation: A Comparative Guide to m-PEG8-DBCO Linkers
For researchers, scientists, and drug development professionals, the quest for more precise and stable bioconjugates is paramount. The choice of linker technology is a critical decision point that profoundly influences the efficacy, stability, and homogeneity of the final product, such as in the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of m-PEG8-DBCO, a popular choice for copper-free click chemistry, with traditional amine-reactive linkers, supported by experimental data and detailed protocols.
At the forefront of modern bioconjugation, this compound (methoxy-Polyethylene Glycol with 8 ethylene glycol units and a Dibenzocyclooctyne group) offers a highly efficient and bioorthogonal method for covalently attaching molecules to biomolecules. Its utility is particularly evident in applications requiring high specificity and stability, where traditional methods may fall short. This guide will objectively compare the performance of this compound-mediated conjugation with a widely used alternative, the N-hydroxysuccinimide (NHS) ester-based linker, focusing on key performance indicators.
Performance Comparison: this compound vs. Amine-Reactive Esters
The selection of a linker should be based on a thorough evaluation of its performance characteristics. Here, we compare bioconjugation using this compound via strain-promoted alkyne-azide cycloaddition (SPAAC) with conjugation using a typical amine-reactive NHS ester.
| Feature | This compound (via SPAAC) | Amine-Reactive NHS Ester | Key Considerations |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) | Acylation | SPAAC is a bioorthogonal reaction, meaning it does not interfere with native biological functional groups, leading to higher specificity. |
| Target Functional Group | Azide | Primary Amines (e.g., Lysine residues) | The azide group is not naturally present in most biological systems and must be introduced, allowing for precise, site-specific conjugation. NHS esters react with available primary amines, often leading to a heterogeneous mixture of conjugates. |
| Reaction Speed | Very Fast (Second-order rate constants typically 0.1 - 1 M⁻¹s⁻¹)[1] | Fast, but can be variable | SPAAC reactions are generally rapid and proceed to high yields under mild conditions. NHS ester reactions are also fast but can be affected by pH and are prone to hydrolysis. |
| Specificity & Homogeneity | High (Site-specific) | Low (Random) | The bioorthogonal nature of the DBCO-azide reaction allows for the creation of homogenous conjugates with a well-defined drug-to-antibody ratio (DAR). NHS esters react with multiple lysine residues, resulting in a heterogeneous product with varying DARs.[2] |
| Stability of Linkage | Very High (Stable Triazole Ring) | High (Stable Amide Bond) | The triazole ring formed during the click reaction is extremely stable and resistant to hydrolysis and enzymatic cleavage.[1] The amide bond formed by NHS esters is also very stable. |
| Catalyst Requirement | None (Copper-free) | None | The strain-promoted nature of the DBCO-azide reaction eliminates the need for a potentially cytotoxic copper catalyst, making it ideal for in vivo applications.[1] |
| In Vivo Stability | High | High | Both linkage types generally exhibit good in vivo stability. However, the overall stability of the conjugate can be influenced by the entire linker structure, not just the bond itself. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable bioconjugation. Below are generalized protocols for key experiments.
Protocol 1: Antibody Conjugation via this compound (SPAAC)
This protocol describes the conjugation of an azide-modified antibody with a DBCO-containing molecule.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound functionalized payload dissolved in a compatible solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the azide-modified antibody solution, add a 2- to 10-fold molar excess of the this compound-payload solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography to remove unreacted reagents.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
Protocol 2: Antibody Conjugation via Amine-Reactive NHS Ester
This protocol describes the random conjugation of an NHS ester-functionalized molecule to primary amines on an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
NHS ester-functionalized payload dissolved in an anhydrous solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes.
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Characterize the resulting heterogeneous mixture of conjugates.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams are provided in DOT language.
References
Safety Operating Guide
Navigating the Disposal of m-PEG8-DBCO: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of m-PEG8-DBCO, a monodisperse PEG reagent integral to copper-free Click Chemistry. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
In Case of Exposure:
-
Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) and seek prompt medical attention. Avoid mouth-to-mouth resuscitation.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Contaminated clothing and shoes should be removed.
-
Eye Contact: Flush the eyes immediately with large amounts of water for several minutes, holding the eyelids apart. If contact lenses are present, remove them if it is safe to do so. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Prevent further leakage if it is safe to do so and keep the material away from drains or water courses. The spilled substance should be absorbed with an inert material such as diatomite or universal binders. Once absorbed, the material should be placed in a sealed container for disposal. The spill area and any contaminated surfaces should be decontaminated by scrubbing with alcohol.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C36H50N2O10 |
| Molecular Weight | 670.8 g/mol |
| Purity | >95% |
| Storage Condition | -20°C |
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. No component of this product at a level greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA[2].
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste.
Experimental Protocol for Disposal:
-
Segregation: Ensure that waste this compound is not mixed with other incompatible waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Containerization: The waste container should be made of a material compatible with the chemical. Ensure the container is tightly closed and stored in a well-ventilated and secure area.
-
Labeling: The waste container must be clearly labeled with the contents, including the full chemical name ("this compound") and any relevant hazard warnings.
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Contaminated packaging should also be disposed of in the same manner as the chemical waste, following all prevailing regulations[2].
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below. This visual guide provides a clear and immediate reference for the procedural flow, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling m-PEG8-DBCO
Essential Safety and Handling Guide for m-PEG8-DBCO
This guide provides crucial safety protocols and operational procedures for laboratory personnel handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining experimental integrity.
This compound is a valuable reagent in bioconjugation and drug development, utilized for its ability to participate in copper-free click chemistry reactions.[1][2][3] Its dibenzocyclooctyne (DBCO) group is highly reactive due to significant ring strain, which necessitates careful handling to prevent unintended reactions and ensure safety.[4]
Hazard Identification and Classification
While a specific hazard classification for this compound is not universally established, related compounds with DBCO moieties are classified as follows:
-
Acute oral toxicity (Category 4)[5]
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use and handle the compound as potentially hazardous.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and protect against potential hazards.
| Protection Type | Required PPE | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes, dust, and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile). | Prevents skin contact, which can cause irritation. Gloves should be inspected before use and changed immediately upon contact with the chemical. |
| Body Protection | A properly fitting lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is required. All handling should occur within a chemical fume hood to minimize inhalation of dust or aerosols. If engineering controls are insufficient, a suitable respirator may be required. | Prevents respiratory tract irritation. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps from receipt to disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Storage Protocol
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight. The recommended storage temperature is -20°C for the powder form.
-
-
Handling :
-
All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes and prevent inhalation.
-
-
In Case of Accidental Exposure :
-
Skin Contact : Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Eye Contact : Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center.
-
Disposal Plan: Quenching and Final Disposal
Direct disposal of this compound is not recommended due to the reactivity of the DBCO group. A chemical inactivation (quenching) step is necessary to neutralize its reactivity before disposal.
Experimental Protocol for Quenching Unused this compound:
This protocol is adapted from procedures for similar DBCO-containing reagents.
-
Prepare for Quenching : In a suitable container within a fume hood, dissolve or suspend the this compound waste in a compatible solvent.
-
Neutralize the DBCO Group :
-
Add a solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH ~8.0) to the waste mixture to achieve a final concentration of approximately 100 mM. The amine in the Tris buffer will react with and quench the unreacted DBCO group.
-
Stir the mixture at room temperature for a minimum of 30 minutes to ensure the reaction is complete.
-
-
Final Disposal :
-
The neutralized solution can now be considered safer for disposal.
-
Collect the quenched waste in a clearly labeled, sealed container. The label should detail all components of the final mixture.
-
Dispose of the container as chemical waste in accordance with your institution's specific environmental health and safety (EHS) guidelines.
-
For spills, absorb the material with an inert binder (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of the contaminated material as hazardous waste.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
